Product packaging for Domperidone-d6(Cat. No.:)

Domperidone-d6

Cat. No.: B588569
M. Wt: 431.9 g/mol
InChI Key: FGXWKSZFVQUSTL-WIQKFUDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Domperidone-d6 is intended for use as an internal standard for the quantification of domperidone by GC- or LC-MS. Domperidone is a dopamine D2 receptor antagonist (Ki = 0.3 nM in CHO cells expressing the rat receptor). It is selective for dopamine D2 over D3 receptors (Ki = 9.5 nM). Domperidone (0.5-5 µg/kg) inhibits dipropyl dopamine-induced femoral vasodilation in dogs, indicating dopamine D2 receptor antagonist activity, and has no effect on dopamine-induced vasodilation in the renal vascular bed in dogs when administered at doses up to 5 mg/kg, indicating a lack of activity at dopamine D1 receptors. Domperidone (0.5 mg/kg) prevents dopamine-induced decreases in gastric antral motility induced by pentagastrin in dogs. It inhibits apomorphine-induced emesis in dogs (ED50 = 0.031 mg/kg, p.o.). Domperidone also increases serum levels of prolactin in male rats.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN5O2 B588569 Domperidone-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-WIQKFUDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Domperidone-d6 chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Domperidone-d6

This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, a deuterated analog of Domperidone. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. This compound is primarily utilized as an internal standard for the quantification of Domperidone in biological samples and pharmaceutical formulations by mass spectrometry-based assays.[1] A thorough understanding of its stability and properties is crucial for ensuring analytical accuracy and method reliability.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Domperidone. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 1329614-18-7[1][2][3]
Molecular Formula C₂₂H₁₈D₆ClN₅O₂[1][3]
Molecular Weight 431.95 g/mol [3]
Appearance White solid[4]
Storage Condition Long-term storage is recommended at refrigerator temperatures (2-8°C).[3]
Application Used as an internal standard for the quantification of domperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Mechanism of Action of Domperidone

Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[1][5][6] Unlike many other dopamine antagonists, it does not readily cross the blood-brain barrier, which minimizes its central nervous system side effects.[7][8] Its therapeutic effects are mediated through two primary mechanisms:

  • Prokinetic Effect : By blocking dopamine receptors in the upper gastrointestinal tract, Domperidone increases esophageal and gastric peristalsis, enhances gastric emptying, and decreases small bowel transit time.[5][8][9]

  • Antiemetic Effect : Domperidone exerts its anti-sickness effects by acting on the chemoreceptor trigger zone (CTZ), an area in the brainstem that is accessible to peripherally acting drugs as it lies outside the blood-brain barrier.[5][6][7]

Additionally, by blocking dopamine receptors in the pituitary gland, Domperidone can lead to an increase in prolactin secretion.[6][8]

Caption: Mechanism of action of Domperidone.

Stability Profile

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a drug molecule. Studies on Domperidone have shown it to be susceptible to degradation under several stress conditions.

Stress ConditionOutcomeReference(s)
Acidic Hydrolysis Significant degradation observed.[10] Two novel degradation products (DP-ISO1 and DP-ISO2), which are positional isomers, were identified after exposure to acid.[11][12][10][11][12]
Basic Hydrolysis The drug is more resistant to base-mediated hydrolysis compared to acidic conditions, though some degradation occurs.[10][11][12] No significant degradation products were formed under basic stress in one study.[11][10][11][12]
Oxidative Degradation Moderate degradation observed. One major degradation product, an N-oxide (DP-OX), was formed upon treatment with hydrogen peroxide.[11][12][11][12]
Photolytic Degradation The drug is highly susceptible to photodegradation, which is attributed to the instability of the chromophoric group present in the molecule. However, another study reported the drug to be stable under UV light in both solution and solid states.[11][12][11][12]
Thermal Degradation The drug substance is relatively stable under thermal stress conditions.[11][12] Moderate degradation was observed in another study.[11][12]

A stability study of an extemporaneously compounded Domperidone suspension (5 mg/mL) showed that after 91 days, the concentration remained above 93% of the initial value when stored at 4°C and 25°C in various types of bottles.[13] This indicates good stability under typical storage conditions when properly formulated.

Experimental Protocols

Accurate analysis of this compound requires validated, stability-indicating analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.

Stability-Indicating RP-HPLC Method

This method is designed for the quantification of Domperidone in the presence of its degradation products.

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 x 4.5 mm, 5 µm particle size).[14]

  • Mobile Phase Preparation : A filtered and degassed mixture of a buffer and an organic solvent. A common mobile phase consists of a potassium dihydrogen phosphate (KH₂PO₄) buffer and methanol in a 60:40 (v/v) ratio.[14] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and water.

  • Standard Solution Preparation :

    • Accurately weigh about 100 mg of Domperidone working standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the material completely.

    • Dilute to the mark with the mobile phase and mix well to obtain a stock solution.

    • Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get the final working standard concentration.[14]

  • Sample Preparation (from Tablets) :

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 150 mg of Domperidone into a 500 mL volumetric flask.

    • Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.

    • Bring the solution to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to volume with the mobile phase.[14]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : 253 nm or 270 nm[14]

    • Injection Volume : 20 µL

    • Expected Retention Time : Approximately 6.7 minutes[14]

Forced Degradation Study Protocol

To assess stability, Domperidone is subjected to various stress conditions as per ICH guidelines.

  • Acid Degradation :

    • Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M HCl.

    • Transfer the solution to a round-bottom flask and reflux at 80°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase before injecting into the HPLC system.

  • Base Degradation :

    • Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the specified time intervals.

    • Neutralize the samples with 0.05 M HCl and dilute with the mobile phase before analysis.

  • Oxidative Degradation :

    • Prepare a solution of Domperidone in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Keep the mixture at room temperature for a specified duration and analyze the samples.

  • Photodegradation :

    • Expose a solution of Domperidone and the solid drug substance to UV light (e.g., in a photostability chamber).

    • Analyze samples at various time points to assess the extent of degradation.

  • Thermal Degradation :

    • Place the solid drug substance in an oven at a high temperature (e.g., 80°C).

    • Withdraw samples at different time points, prepare solutions, and analyze them.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Evaluation Drug This compound (Solid or Solution) Stress Apply Stress Condition (Acid, Base, Oxidative, Photo, Thermal) Drug->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize / Dilute with Mobile Phase Sampling->Neutralize Inject Inject Sample into HPLC/LC-MS System Neutralize->Inject Chromatogram Acquire Chromatogram and/or Mass Spectrum Inject->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantify Quantify Parent Drug & Degradation Products Integration->Quantify Mass_Balance Perform Mass Balance Calculation Quantify->Mass_Balance Pathway Identify Degradation Pathways Mass_Balance->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for a forced degradation stability study.

References

Synthesis and Purification of Domperidone-d6: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of Deuterated Domperidone for Research Applications.

This technical guide provides a comprehensive overview of the synthesis and purification of Domperidone-d6, a deuterated analog of the peripheral dopamine D2 receptor antagonist, Domperidone. The strategic incorporation of deuterium into the propyl linker of Domperidone enhances its metabolic stability, making it a valuable tool for pharmacokinetic and metabolism studies. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification methods, and expected analytical data.

Introduction to this compound

Domperidone is a widely used prokinetic and antiemetic agent. Its deuterated counterpart, this compound, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Domperidone concentrations in biological matrices. The presence of six deuterium atoms on the propyl chain provides a distinct mass shift, facilitating its differentiation from the non-deuterated drug without significantly altering its chemical properties.

Synthetic Strategy

The synthesis of this compound is analogous to the established routes for Domperidone, which primarily involves the coupling of two key benzimidazolone intermediates. The key to synthesizing this compound is the use of a deuterated precursor for one of these intermediates. The overall retrosynthetic analysis is depicted below.

The general approach involves a three-stage process:

  • Synthesis of Intermediate 1: Preparation of the deuterated N-(3-halopropyl-d6)-2-benzimidazolone.

  • Synthesis of Intermediate 2: Preparation of N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.

  • Coupling Reaction: Alkylation of Intermediate 2 with Intermediate 1 to yield this compound.

Domperidone_d6 This compound Coupling Coupling Reaction Domperidone_d6->Coupling Intermediate1_d6 Intermediate 1 (Deuterated) Coupling->Intermediate1_d6 Intermediate2 Intermediate 2 (Non-deuterated) Coupling->Intermediate2 Starting_Materials_1 Deuterated Starting Materials Intermediate1_d6->Starting_Materials_1 Starting_Materials_2 Non-deuterated Starting Materials Intermediate2->Starting_Materials_2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental procedures for the synthesis of this compound. These protocols are based on established methods for the non-deuterated analog and general knowledge of isotopic labeling.

Synthesis of Intermediate 1: 1-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one

The synthesis of the deuterated intermediate is a critical step. A plausible route involves the reaction of 2-benzimidazolone with a deuterated 1-bromo-3-chloropropane.

Benzimidazolone 2-Benzimidazolone Alkylation Alkylation Benzimidazolone->Alkylation Deut_Halopropane 1-Bromo-3-chloropropane-d6 Deut_Halopropane->Alkylation Intermediate1 1-(3-Chloropropyl-d6)-1,3-dihydro- 2H-benzimidazol-2-one Alkylation->Intermediate1 Purification1 Purification Intermediate1->Purification1 Final_Intermediate1 Purified Intermediate 1 Purification1->Final_Intermediate1

Caption: Workflow for the synthesis of Intermediate 1.

Methodology:

  • To a solution of 2-benzimidazolone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane-d6 (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of Intermediate 2: 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

This intermediate is synthesized from commercially available starting materials.

Start_Mat_2 1-Ethoxycarbonyl-4-aminopiperidine & 2,5-Dichloronitrobenzene Reaction_2a Nucleophilic Aromatic Substitution Start_Mat_2->Reaction_2a Intermediate_2a Substituted Piperidine Reaction_2a->Intermediate_2a Reaction_2b Reduction & Cyclization Intermediate_2a->Reaction_2b Intermediate_2 5-Chloro-1-(4-piperidinyl)-1,3-dihydro- 2H-benzimidazol-2-one Reaction_2b->Intermediate_2 Purification_2 Purification Intermediate_2->Purification_2 Final_Intermediate_2 Purified Intermediate 2 Purification_2->Final_Intermediate_2

Caption: Workflow for the synthesis of Intermediate 2.

Methodology:

  • A mixture of 1-ethoxycarbonyl-4-aminopiperidine (1.0 eq), 2,5-dichloronitrobenzene (1.1 eq), and potassium carbonate (2.0 eq) in toluene is refluxed for 6 hours.[1]

  • After cooling, the reaction mixture is washed with water.

  • The organic layer is concentrated, and methanol is added to precipitate the product.

  • The resulting intermediate is then subjected to reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, followed by cyclization to form the benzimidazolone ring.

  • The ethoxycarbonyl protecting group is removed under acidic or basic conditions to yield 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.

Final Coupling Reaction: Synthesis of this compound

The final step involves the alkylation of Intermediate 2 with the deuterated Intermediate 1.

Methodology:

  • A mixture of 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq), 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is stirred and refluxed for 24 hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added.

  • The precipitated solid is filtered, washed with water, and dried.

Purification of this compound

Purification of the final product is crucial to ensure high purity for research applications. A two-step purification process is generally employed.

Column Chromatography

The crude this compound is purified by column chromatography over silica gel. A typical eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[2] The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.

Recrystallization

Further purification can be achieved by recrystallization. The residue obtained from column chromatography is dissolved in a minimal amount of hot N,N-dimethylformamide, and water is added dropwise until turbidity is observed. The mixture is then allowed to cool slowly to form crystals. Alternatively, recrystallization can be performed from 4-methyl-2-pentanone.[2] The purified crystals of this compound are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. The yields are based on reported values for the non-deuterated synthesis and are provided as estimates.

Table 1: Summary of Materials and Expected Yields

StepStarting Material(s)ProductExpected Yield (%)
12-Benzimidazolone, 1-Bromo-3-chloropropane-d61-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one70-80
21-Ethoxycarbonyl-4-aminopiperidine, 2,5-Dichloronitrobenzene5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one~85
3Intermediate 1 (deuterated), Intermediate 2This compound (crude)80-90
4Crude this compoundPurified this compound>99 (purity)

Table 2: Analytical Specifications for this compound

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Molecular Formula C22H18D6ClN5O2-
Molecular Weight 431.95 g/mol -
Purity (HPLC) ≥ 99.0%HPLC-UV
Isotopic Purity ≥ 98% (d6)Mass Spectrometry
Melting Point Approx. 242-246 °CMelting Point Apparatus
Solubility Soluble in DMSO-

Expected Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using a reversed-phase HPLC method.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 284 nm.

  • Expected Retention Time: Dependent on the specific method, but should be consistent and well-resolved.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected [M+H]⁺: m/z 432.9 (due to the presence of 6 deuterium atoms).

  • Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions. The fragmentation pattern will be similar to that of non-deuterated Domperidone, but with mass shifts in fragments containing the deuterated propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.

  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of Domperidone, with the notable absence of signals corresponding to the six protons on the propyl chain. The integration of the remaining proton signals should be consistent with the structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all 22 carbon atoms. The signals for the deuterated carbons on the propyl chain will appear as multiplets with significantly reduced intensity due to C-D coupling.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The proposed synthetic route, based on well-established chemical principles, offers a reliable pathway to obtain high-purity deuterated Domperidone. The provided analytical methods are essential for the characterization and quality control of the final product, ensuring its suitability for use as an internal standard in demanding research applications. Researchers should always adhere to appropriate laboratory safety practices when performing these chemical syntheses.

References

Domperidone-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Domperidone-d6 as an internal standard in the quantitative bioanalysis of domperidone, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. Its purpose is to correct for the variability inherent in analytical procedures. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for domperidone. SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for accurate correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.

Domperidone: An Overview

Domperidone is a dopamine D2 receptor antagonist with antiemetic and gastroprokinetic properties. It is used to treat nausea, vomiting, and certain gastrointestinal motility disorders. Accurate quantification of domperidone in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies.

Table 1: Physicochemical Properties of Domperidone

PropertyValue
Chemical Formula C₂₂H₂₄ClN₅O₂
Molecular Weight 425.91 g/mol
CAS Number 57808-66-9
Appearance White solid

This compound: The Ideal Internal Standard

This compound is a deuterated form of domperidone, where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to domperidone but has a higher mass.

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₂₂H₁₈D₆ClN₅O₂
Molecular Weight 431.95 g/mol
CAS Number 1329614-18-7
Appearance White solid

The key to this compound's function lies in its mass difference. While it behaves identically to domperidone during chromatographic separation, it is distinguished by the mass spectrometer. This allows for simultaneous monitoring of both the analyte and the internal standard.

Mechanism of Action in LC-MS/MS

The use of this compound as an internal standard in an LC-MS/MS workflow is a powerful technique for achieving accurate and precise quantification of domperidone. The underlying principle is the correction of analytical variability by normalizing the response of the analyte to that of the co-eluting, isotopically labeled standard.

Mechanism of Action of this compound in LC-MS/MS cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS/MS) Sample Biological Sample (Plasma, etc.) + Domperidone (Analyte) + this compound (IS) Extraction Extraction (e.g., Protein Precipitation, LLE) Sample->Extraction Potential for Analyte Loss Correction Correction for Variability Sample->Correction LC_Column LC Separation (Co-elution of Analyte and IS) Extraction->LC_Column Extraction->Correction Ionization Ionization (e.g., ESI+) LC_Column->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 Ionization->Correction MS2 Quadrupole 2 (Q2) (Collision Cell - CID) MS1->MS2 MS1->MS2 Domperidone (m/z 426.3) This compound (m/z 432.3) MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 MS2->MS3 Fragmentation Detector Detector MS3->Detector MS3->Detector Product Ions (e.g., m/z 175.2 for Domperidone) Quantification Quantification (Ratio of Analyte Peak Area to IS Peak Area) Detector->Quantification Correction->Quantification Ensures Accuracy

Caption: Workflow illustrating the role of this compound as an internal standard in an LC-MS/MS bioanalytical method.

Any loss of analyte during sample preparation (e.g., protein precipitation or liquid-liquid extraction) will be mirrored by a proportional loss of this compound. Similarly, any suppression or enhancement of the ionization of domperidone in the mass spectrometer's source will be matched by a similar effect on this compound. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are canceled out, leading to a robust and accurate measurement.

Representative Experimental Protocol

Sample Preparation

A protein precipitation method is commonly used for the extraction of domperidone from plasma.

Sample Preparation Workflow Start Start: Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Solution Start->Add_IS Add_Precipitant Add Protein Precipitant (e.g., Acetonitrile or Methanol) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical protein precipitation workflow for extracting domperidone from plasma.

Liquid Chromatography Conditions

Table 3: Representative Liquid Chromatography Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to achieve separation and co-elution
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions

Table 4: Representative Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Domperidone) m/z 426.3 → 175.2[1][2][3]
MRM Transition (this compound) m/z 432.3 → 175.2 (or other suitable product ion)
Collision Energy Optimized for each transition
Dwell Time 100 - 200 ms

The precursor ion for this compound is 6 Daltons higher than that of domperidone due to the six deuterium atoms. The product ion is often the same, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 5: Representative Method Validation Data

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 15%
Stability Analyte stable under various conditionsStable

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of domperidone by LC-MS/MS. Its mechanism of action is rooted in its isotopic relationship with the analyte, which allows it to mimic the behavior of domperidone throughout the analytical process. This ensures that any variability is compensated for, leading to highly accurate and precise quantification. The use of this compound is a critical component of a robust and reliable bioanalytical method, essential for supporting drug development and clinical research.

References

A Technical Guide to High-Purity Domperidone-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Domperidone-d6, a crucial internal standard for the accurate quantification of domperidone in complex biological matrices. This document outlines key technical specifications from various suppliers, details a standard bioanalytical workflow, and offers a logical framework for selecting the most suitable supplier for your research needs.

Commercial Availability and Specifications of this compound

This compound (CAS No. 1329614-18-7) is a deuterated analog of Domperidone, a peripheral dopamine D2 receptor antagonist. The six deuterium atoms are typically located on the propyl linking group, providing a stable isotopic label for use in mass spectrometry-based assays.[1][2][3] Several commercial suppliers offer high-purity this compound for research purposes. The following tables summarize the available quantitative data to facilitate a comparative assessment.

SupplierProduct CodePurity (Chemical)Isotopic EnrichmentAvailability
GlpBio GC47262>99.00%[4]Information not readily availableIn Stock
Clearsynth CS-O-03072≥90% (HPLC)[5]Information not readily availableIn Stock
Toronto Research Chemicals (TRC) (distributed by LGC Standards)TRC-D531102>95% (HPLC)[6]Information not readily availableIn Stock
MedchemExpress HY-B0411-S-d6Typically >98%[7][8]Typically >98%[7][8]In Stock
Daicel Pharma Standards DCTI-A-165Information not readily availableInformation not readily availableIn Stock

Table 1: Comparison of Chemical Purity and Isotopic Enrichment of this compound from Various Suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight
All Suppliers 1329614-18-7C22H18D6ClN5O2~431.95 g/mol

Table 2: General Chemical Properties of this compound.

Experimental Protocol: Quantification of Domperidone in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following is a generalized protocol synthesized from various published methodologies for the bioanalysis of domperidone. Researchers should optimize and validate the method for their specific instrumentation and matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5-10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion → Product Ion):

    • Domperidone: m/z 426.2 → 175.1

    • This compound: m/z 432.2 → 175.1 (or other stable product ion)

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of domperidone and a fixed concentration of this compound into blank plasma.

  • Analyze the calibration standards and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of domperidone to this compound against the concentration of domperidone.

  • Determine the concentration of domperidone in the unknown samples from the calibration curve.

Visualizing Workflows and Logical Relationships

Bioanalytical Workflow for Domperidone Quantification

The following diagram illustrates the key steps in the bioanalytical method described above.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Bioanalytical workflow for domperidone quantification.

Supplier Selection Workflow

This diagram provides a logical approach for selecting a commercial supplier of high-purity this compound.

Supplier_Selection Start Identify Research Need for this compound Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_Info Request Technical Information (CoA, Purity, Isotopic Enrichment) Identify_Suppliers->Request_Info Compare_Specs Compare Technical Specifications Request_Info->Compare_Specs Evaluate_Supplier Evaluate Supplier (Cost, Availability, Support) Compare_Specs->Evaluate_Supplier Decision Select Supplier Evaluate_Supplier->Decision Decision->Identify_Suppliers Does Not Meet Requirements Purchase Purchase this compound Decision->Purchase Meets Requirements

Caption: Workflow for selecting a this compound supplier.

This technical guide is intended to serve as a valuable resource for researchers utilizing this compound. For the most accurate and up-to-date information, it is always recommended to consult the specific product documentation provided by the chosen supplier.

References

Domperidone-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Domperidone-d6, a deuterated analog of Domperidone, widely utilized as an internal standard in bioanalytical studies. This document outlines its core physicochemical properties, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and a visual representation of the analytical workflow.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

ParameterValueReferences
CAS Number 1329614-18-7[1][2][3]
Molecular Formula C₂₂H₁₈D₆ClN₅O₂[2][3]
Molecular Weight 431.95 g/mol [1][2][3]
Appearance White solid[1]
Application Labeled internal standard for the quantification of Domperidone by GC- or LC-mass spectrometry.[4]
Storage 2-8°C[1]

Experimental Protocol: Quantification of Domperidone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the determination of domperidone in human plasma, employing this compound as an internal standard. This protocol is synthesized from established bioanalytical methods.

1. Materials and Reagents

  • Domperidone reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Preparation of Stock and Working Solutions

  • Domperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Domperidone in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Domperidone stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.

3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Domperidone: m/z 426.2 → 175.1

    • This compound: m/z 432.2 → 175.1 (Note: The precursor ion reflects the addition of 6 Daltons from deuterium labeling, while the product ion may be the same as the unlabeled compound if the deuterium atoms are not in the fragmented portion).

5. Data Analysis

  • Quantification is based on the ratio of the peak area of Domperidone to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Domperidone in the unknown samples is determined from the calibration curve.

Workflow Visualization

The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of domperidone using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrant, or QC) add_is Spike with Internal Standard plasma->add_is is_stock This compound (Internal Standard) is_stock->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex1 Vortex Mix ppt->vortex1 centrifuge Centrifugation vortex1->centrifuge evap Evaporation (Nitrogen Stream) centrifuge->evap reconstitute Reconstitution (in Mobile Phase) evap->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Bioanalytical workflow for domperidone quantification.

References

An In-depth Technical Guide to the Isotopic Purity Assessment of Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed to assess the isotopic purity of Domperidone-d6, a deuterated analogue of Domperidone. The isotopic purity of such labeled compounds is a critical parameter, particularly when they are utilized as internal standards in quantitative bioanalytical studies.[1][2] High isotopic enrichment ensures the accuracy and reliability of pharmacokinetic and metabolic profiling.[2] The primary analytical techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Analytical Methodologies

The determination of isotopic purity for deuterated compounds like this compound involves a multi-pronged approach to confirm both the degree of deuterium incorporation and the specific positions of the labels.[1]

  • Mass Spectrometry (MS): This is the principal technique for quantifying the isotopic distribution of the molecule. By analyzing the mass-to-charge (m/z) ratio of the parent ion, the relative abundance of the desired deuterated species (d6) versus its less-deuterated (d0 to d5) and potentially over-labeled counterparts can be determined. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for its high sensitivity and selectivity.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the precise location of the deuterium atoms within the molecule.[1] While ¹H-NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling positions.[7]

Experimental Protocols

Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for analyzing the isotopic distribution of this compound. The parameters are based on established methods for the quantification of Domperidone.[3][4][5][6][8]

Objective: To separate this compound from potential impurities and to obtain a mass spectrum of the parent ion cluster to calculate isotopic enrichment.

a) Sample Preparation:

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution by dissolving the standard in a suitable organic solvent (e.g., Methanol or DMSO).[4][9]

  • Perform serial dilutions from the stock solution to create a working solution of appropriate concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

b) Chromatographic Conditions: The goal of the chromatographic separation is to ensure the analyte peak is sharp and free from co-eluting interferences.

ParameterSpecification
LC System Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) System[5][10]
Column Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[4]
Gradient Isocratic or gradient elution suitable to achieve a retention time of 2-4 minutes.[4]
Flow Rate 0.3 - 0.5 mL/min[4][5]
Column Temp. 25 - 40 °C
Injection Vol. 5 - 10 µL

c) Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]

  • Scan Mode: Full scan acquisition over a mass range that includes the entire isotopic cluster of this compound (e.g., m/z 425-440). The theoretical monoisotopic mass of unlabeled Domperidone (C₂₂H₂₄ClN₅O₂) is approximately 425.16 g/mol .[11] The d6 variant (C₂₂H₁₈D₆ClN₅O₂) has a mass of approximately 431.20 g/mol .

  • Data Acquisition: Record the full scan mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis: Integrate the ion intensities for each peak in the isotopic cluster (from d0 to d6 and higher). Calculate the percentage of each isotopic species relative to the sum of all species in the cluster.

Structural Confirmation by NMR Spectroscopy

Objective: To verify the positions of deuterium incorporation.

a) ¹H-NMR (Proton NMR):

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).[9]

  • Acquire a standard ¹H-NMR spectrum.

  • Analysis: Compare the spectrum to that of an unlabeled Domperidone standard. The signals corresponding to the protons on the six deuterated positions (typically on the propyl chain) should be absent or significantly diminished, confirming successful substitution.

b) ²H-NMR (Deuterium NMR):

  • Dissolve the this compound sample in a non-deuterated solvent (e.g., pure DMSO or CHCl₃).[7]

  • Acquire the ²H-NMR spectrum.

  • Analysis: The spectrum should show signals with chemical shifts corresponding to the deuterated positions. This provides direct evidence of the labeling sites.[7]

Data Presentation

Quantitative data from the isotopic purity analysis should be summarized for clarity.

Table 1: Representative Isotopic Distribution of this compound by HR-MS

Isotopic SpeciesNotationTheoretical m/z (M+H)⁺Measured Relative Abundance (%)
Unlabeledd0426.17< 0.1
1 Deuteriumd1427.17< 0.1
2 Deuteriumd2428.180.1
3 Deuteriumd3429.180.3
4 Deuteriumd4430.190.5
5 Deuteriumd5431.191.0
6 Deuterium d6 432.20 98.0
7 Deuteriumd7433.21< 0.1
Isotopic Purity (d6) 98.0%

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary by synthesis batch.

Visualization of Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the analytical processes.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Reference Standard Stock Stock Solution Preparation Sample->Stock Working Working Solution Dilution Stock->Working LCMS LC-MS/MS Analysis (Quantitative) Working->LCMS NMR NMR Spectroscopy (Qualitative) Working->NMR MS_Data Mass Spectrum Integration LCMS->MS_Data NMR_Data Spectral Interpretation NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc Report Certificate of Analysis NMR_Data->Report Purity_Calc->Report

Caption: Overall workflow for the isotopic purity assessment of this compound.

LCMS_Experimental_Workflow Prep Sample Preparation (this compound in Mobile Phase) Inject Injection into UPLC/HPLC System Prep->Inject Column Chromatographic Separation (C18 Reversed-Phase Column) Inject->Column Ionize Electrospray Ionization (ESI+) Column->Ionize Detect Full Scan Mass Detection (Acquire m/z 425-440) Ionize->Detect Chrom Generate Total Ion Chromatogram (TIC) Detect->Chrom Spectrum Extract Mass Spectrum from TIC Peak Chrom->Spectrum

Caption: Detailed experimental workflow for the LC-MS/MS analysis.

Data_Analysis_Logic Input { Input Data | Mass Spectrum of This compound Cluster} Process Processing Steps Integrate Intensity of d0 Peak (I_d0) Integrate Intensity of d1 Peak (I_d1) ... Integrate Intensity of d6 Peak (I_d6) Sum all Intensities (I_total) Input->Process Calculation Purity Calculation Isotopic Purity (%) = (I_d6 / I_total) * 100 Process->Calculation Output { Output | Reported Isotopic Purity} Calculation->Output

Caption: Logical flow for calculating isotopic purity from mass spectrometry data.

Conclusion

The robust assessment of isotopic purity is fundamental to validating this compound as a reliable internal standard for quantitative analysis. A combined strategy utilizing high-resolution mass spectrometry for accurate quantification of isotopic distribution and NMR spectroscopy for positional verification provides a comprehensive and definitive evaluation.[1] Adherence to detailed and validated protocols ensures that the isotopic purity data is accurate, reproducible, and fit for purpose in demanding research and drug development settings.

References

Interpreting the Certificate of Analysis for Domperidone-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to interpret the Certificate of Analysis (CoA) for Domperidone-d6. A CoA is a critical document that guarantees the identity, purity, and quality of a compound. Understanding its components is essential for ensuring the reliability and reproducibility of experimental results.

Certificate of Analysis: Summary Data

The CoA provides a batch-specific summary of quality control testing. The following tables represent typical data for a batch of this compound.

Table 1: General Information
ParameterSpecification
Product Name This compound
Catalogue Number CAT-12345
Batch Number BATCH-202511A
Molecular Formula C₂₂H₁₈D₆ClN₅O₂
Molecular Weight 431.96 g/mol
CAS Number 1189984-77-5
Storage Condition -20°C, Protect from light, Hygroscopic
Retest Date November 2027
Table 2: Quantitative and Qualitative Analysis
TestMethodSpecificationResult
Appearance VisualWhite to Off-White SolidConforms
Identity ¹H-NMRConforms to StructureConforms
Identity MS (ESI+)[M+H]⁺ = 432.2 ± 0.5 amu432.2 amu
Chemical Purity HPLC (UV)≥ 98.0% (at 280 nm)99.5%
Isotopic Purity MS (ESI+)≥ 99 atom % D99.6 atom % D
Water Content Karl Fischer≤ 1.0%0.15%
Residual Solvents GC-HSMeets USP <467> RequirementsConforms

Detailed Interpretation of Analytical Tests

Appearance

This is a basic physical inspection to ensure the material is in its expected form and color, ruling out gross degradation or contamination.

Identity (¹H-NMR and MS)
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This test confirms the chemical structure. For this compound, the spectrum is compared to a reference standard. Key indicators are the expected chemical shifts and the significant reduction or absence of proton signals at the sites of deuterium incorporation on the piperidine ring, confirming the d6 labeling.

  • MS (Mass Spectrometry): This confirms the molecular weight. The [M+H]⁺ peak (the molecule with an extra proton) should correspond to the deuterated form. A result of 432.2 amu confirms the mass of the d6 isotopologue, as the non-deuterated version would be approximately 426.2 amu.

Chemical Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities. The area of the this compound peak relative to the total area of all peaks gives the chemical purity. A result of 99.5% indicates a very low level of process-related or degradation impurities.

Isotopic Purity (MS)

This crucial parameter for a stable-labeled internal standard measures the percentage of molecules that contain the desired number of deuterium atoms. It is determined by comparing the mass spectrum intensity of the d6 isotopologue (m/z 432.2) against the intensities of other isotopologues (d0 to d5). A value of 99.6 atom % D indicates that the vast majority of the molecules are the desired d6 version, which is critical for quantitative mass spectrometry-based assays.

Water Content (Karl Fischer)

The Karl Fischer titration method quantifies the amount of water in the sample. Low water content is important as excess moisture can promote degradation and affect accurate weighing.

Residual Solvents (GC-HS)

Gas Chromatography-Headspace analysis detects and quantifies volatile solvents remaining from the synthesis and purification processes. Conformance to USP <467> ensures that solvent levels are below thresholds considered safe.

Experimental Protocols

HPLC for Chemical Purity
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Mass Spectrometry for Identity and Isotopic Purity
  • Instrument: Quadrupole Time-of-Flight Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Infusion Flow Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Scan Range: m/z 100-600

  • Sample Preparation: 0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid

¹H-NMR for Identity
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d6

  • Temperature: 25°C

  • Method: A standard proton experiment is run, acquiring 16 scans. The resulting spectrum is processed and compared to a reference spectrum of Domperidone to confirm structural integrity and verify the absence of signals at the deuterated positions.

Visualization of Workflows and Structures

The following diagrams illustrate key logical and structural concepts related to the analysis of this compound.

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review & Approval cluster_release Certificate Generation Sample Batch Sample Received Login Log Sample in LIMS Sample->Login TestAssign Assign Tests Login->TestAssign HPLC Purity (HPLC) TestAssign->HPLC MS Identity & Isotopic Purity (MS) TestAssign->MS NMR Structure (NMR) TestAssign->NMR KF Water (KF) TestAssign->KF DataReview Analyst Data Review HPLC->DataReview MS->DataReview NMR->DataReview KF->DataReview QAReview QA Review & Approval DataReview->QAReview GenerateCoA Generate CoA QAReview->GenerateCoA Release Batch Released GenerateCoA->Release Domperidone_Structures cluster_dom Domperidone (Unlabeled) cluster_domd6 This compound (Labeled) Dom_Core Benzimidazolone-Chlorophenyl Core Piperidine_H Piperidine Ring (with Protons 'H') Dom_Core->Piperidine_H Linkage labeling Deuterium Labeling Process Piperidine_H->labeling Domd6_Core Benzimidazolone-Chlorophenyl Core Piperidine_D6 Piperidine Ring (6 Protons replaced by Deuterium 'D') Domd6_Core->Piperidine_D6 Linkage labeling->Piperidine_D6

Solubility of Domperidone-d6 in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Domperidone-d6 in Organic Solvents

Introduction

This compound is the deuterated form of Domperidone, a peripheral dopamine D2 receptor antagonist widely used as an antiemetic and prokinetic agent.[1][2] As with any active pharmaceutical ingredient (API), understanding its solubility characteristics is fundamental for drug development, formulation, and in vitro/in vivo testing. Domperidone itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.[3][4] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data for Domperidone. The solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart.

This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory procedures.

Quantitative Solubility Data

The solubility of Domperidone has been determined in a range of organic solvents. While specific quantitative data for this compound is limited, the data for Domperidone provides a strong and reliable proxy. The following table summarizes the available solubility data.

SolventSolubility (mg/mL)Molar Concentration (mM)Temperature (°C)NotesReference(s)
Dimethyl Sulfoxide (DMSO)~ 48112.725-[5]
Dimethyl Sulfoxide (DMSO)~ 10---[6]
N,N-Dimethylformamide (DMF)~ 10--Sparingly soluble (maleate salt)[6][7]
N,N-Dimethylacetamide (DMA)> DMSO-5 - 45Highest solubility in a study of 12 solvents[8]
Ethanol~ 12.325Slightly soluble[5]
Methanol---Slightly soluble[7][9]
Dichloromethane-Methanol (1:1)> 1--Used to prepare a 1 mg/mL solution[9]
Acetone---Very slightly soluble[9]
WaterInsoluble / ~0.005-37pH-dependent; solubility decreases with increasing pH[5][10]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is critical. The "shake-flask" method is the gold standard for equilibrium solubility measurement due to its reliability, particularly for poorly soluble compounds.[11][12]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvent(s)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12] Preliminary studies can determine the minimum time required to reach equilibrium.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[14] To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a chemically resistant syringe filter (e.g., PTFE).

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.[15]

  • Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vial B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify using HPLC or UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Measurement Method.

Logical Relationships: Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below outlines these relationships.

G cluster_physchem Physicochemical Properties cluster_solvent Solvent Properties Sol This compound Solubility Temp Temperature Temp->Sol pH pH of Medium pH->Sol Poly Polymorphism Poly->Sol Pol Polarity Pol->Sol Hbond Hydrogen Bonding Capacity Hbond->Sol

Caption: Key Factors Influencing the Solubility of this compound.

References

A Comprehensive Technical Guide to the Long-Term Storage of Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended long-term storage conditions for Domperidone-d6, a deuterated analog of Domperidone. As a stable isotope-labeled internal standard, maintaining the chemical and isotopic integrity of this compound is paramount for its use in quantitative analytical studies. This document synthesizes available data on storage, stability, and degradation pathways to inform best practices in the laboratory.

Recommended Long-Term Storage Conditions

The primary recommendation for the long-term storage of this compound is refrigeration. Specific supplier guidance and general recommendations from safety data sheets (SDS) are summarized below.

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionSource
Temperature 2-8°C (Refrigerator) Clearsynth Product Information[1]
Cool, well-ventilated placeDomperidone maleate Assay Standard SDS[2]
Store locked upDomperidone maleate Assay Standard SDS[2]
Container Tightly closed containerDomperidone maleate Assay Standard SDS[2]
Environment Dry placeDomperidone maleate Assay Standard SDS[2]

It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for the most accurate and lot-specific storage information[2][3].

Stability Profile of Deuterated Compounds

Deuterated compounds, such as this compound, often exhibit enhanced metabolic and chemical stability compared to their non-deuterated counterparts. This phenomenon, known as the kinetic isotope effect, is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. A higher energy input is required to break the C-D bond, which can slow down degradation reactions.

While specific long-term stability studies on this compound are not publicly available, the general principles of deuterated drug stability suggest a lower propensity for degradation under recommended storage conditions. However, potential degradation pathways observed for Domperidone should be considered for its deuterated analog.

Degradation Pathways and Forced Degradation Studies of Domperidone

Forced degradation studies on Domperidone provide valuable insights into its potential degradation products and pathways, which are presumed to be similar for this compound. These studies subject the molecule to harsh conditions to accelerate degradation and identify potential impurities that could arise during storage or processing.

Table 2: Summary of Forced Degradation Studies on Domperidone

Stress ConditionDegradation ObservedDegradation Products IdentifiedReference
Acidic Hydrolysis Significant degradationTwo degradants (DP-ISO1 and DP-ISO2) with an additional chloro group.[4]
Basic Hydrolysis No degradation observedNot applicable[4]
Oxidative (H₂O₂) 13.7% degradationOne degradant (DP-OX), identified as a previously known impurity (Impurity C).[4]
Thermal StableNo degradation products formed.[4]
Photolytic (UV light) Stable in solution and solid statesNo degradation products formed.[4]

It is important to note that these studies were performed on the non-deuterated Domperidone. The rate of degradation for this compound may differ due to the kinetic isotope effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in the degradation studies of Domperidone are essential for researchers looking to replicate or adapt these studies for this compound.

Forced Degradation Study Protocol (Adapted from[4])
  • Stock Solution Preparation: A stock solution of Domperidone is prepared in a suitable solvent (e.g., methanol).

  • Acid Degradation: The stock solution is treated with an acid (e.g., 1N HCl) and heated. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Degradation: The stock solution is treated with a base (e.g., 1N NaOH) and heated. Samples are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature. Samples are withdrawn at different intervals and analyzed.

  • Thermal Degradation: The solid drug is kept in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: The drug solution and solid drug are exposed to UV light.

  • Analysis: All samples are analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its degradation products.

Stability-Indicating HPLC Method (General Parameters)

A robust stability-indicating HPLC method is crucial for separating and quantifying Domperidone and its degradation products. While specific parameters vary, a typical method would involve:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Domperidone and its degradation products have significant absorbance (e.g., 285 nm).

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams illustrate the degradation pathways of Domperidone and a general workflow for stability testing.

Degradation Pathway of Domperidone Domperidone Domperidone Acid Acidic Hydrolysis (e.g., HCl) Domperidone->Acid Oxidation Oxidative Stress (e.g., H₂O₂) Domperidone->Oxidation Base Basic Hydrolysis Domperidone->Base Thermal Thermal Stress Domperidone->Thermal Photo Photolytic Stress Domperidone->Photo DP_ISO DP-ISO1 & DP-ISO2 (Chlorinated Isomers) Acid->DP_ISO DP_OX DP-OX (N-Oxide) Oxidation->DP_OX No_Degradation No Significant Degradation Base->No_Degradation Thermal->No_Degradation Photo->No_Degradation

Caption: Degradation pathways of Domperidone under stress conditions.

Stability Testing Workflow start Start: this compound Sample protocol Define Stability Protocol (ICH Guidelines) start->protocol storage Place Samples in Controlled Storage Chambers protocol->storage conditions Long-Term: 2-8°C Accelerated: e.g., 40°C/75% RH storage->conditions pull Pull Samples at Defined Time Points storage->pull analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) pull->analysis data Collect and Analyze Data (Purity, Impurities, Assay) analysis->data report Generate Stability Report data->report end End: Determine Shelf-Life and Storage Conditions report->end

Caption: A logical workflow for conducting stability testing of this compound.

Conclusion

References

Domperidone-d6: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological pathways for Domperidone-d6. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Safety Data Sheet (SDS) Summary

The following tables summarize the key quantitative and qualitative safety data for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1329614-18-7Multiple SDS
Molecular Formula C₂₂H₁₈D₆ClN₅O₂Multiple SDS
Molecular Weight 432.0 g/mol Multiple SDS
Appearance SolidMultiple SDS
Solubility Water: < 0.1 g/lEDQM SDS[1]
Hazard Identification and Classification
Hazard ClassificationRating/StatementSystem/Source
GHS Classification Reproductive toxicity, Category 2ECHEMI SDS[2]
Hazard Statements H361: Suspected of damaging fertility or the unborn child. H302: Harmful if swallowed.EDQM SDS[1]
Signal Word WarningFisher Scientific SDS[3]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[4]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[4]

Note: Classifications may vary slightly between suppliers.

Handling and Safety Precautions

Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[2]

  • Skin Protection: Impervious clothing, such as a lab coat, and protective gloves (e.g., nitrile).[2]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary.[5]

Engineering Controls
  • Work in a well-ventilated area.[6]

  • For procedures with a potential for aerosol or dust generation, use a chemical fume hood.[7]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid discharge into the environment.[6] For deuterated compounds, it is generally recommended to treat them as chemical waste and dispose of them through a certified hazardous waste disposal company.[10]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following provides a standardized methodology for a sub-chronic oral toxicity study in rodents, based on OECD Guideline 408. This can be adapted for the evaluation of this compound.

Sub-Chronic 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

Objective: To determine the potential adverse effects of repeated oral administration of a test substance over a 90-day period.[2][4]

Test System:

  • Species: Rat (preferred)[4]

  • Number of Animals: At least 10 males and 10 females per dose group.[4]

  • Housing: Housed in appropriate conditions with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle.[5]

Methodology:

  • Dose Groups: At least three dose levels of the test substance and a control group. A high dose that produces toxicity but not death, a low dose that produces no observable toxic effects, and an intermediate dose.[4]

  • Administration: The test substance is administered orally, typically by gavage or mixed in the diet/drinking water, once daily for 90 consecutive days.[12]

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.[12]

    • Body Weight: Recorded weekly.[4]

    • Food and Water Consumption: Measured weekly.[4]

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.[4]

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.[4]

    • Histopathology: Tissues from all organ systems are preserved for microscopic examination.[4]

Signaling Pathways and Experimental Workflows

Domperidone's Mechanism of Action: Dopamine Receptor Antagonism

Domperidone primarily acts as a peripheral antagonist of the dopamine D2 and D3 receptors. This antagonism in the gastrointestinal tract increases motility, while its action in the chemoreceptor trigger zone of the brainstem leads to its antiemetic effects.

Domperidone_Mechanism cluster_0 Domperidone cluster_1 Cellular Target cluster_2 Physiological Effect Domperidone This compound D2R Dopamine D2/D3 Receptor Domperidone->D2R Antagonism GI_motility Increased GI Motility D2R->GI_motility Leads to Antiemetic Antiemetic Effect D2R->Antiemetic Leads to

Caption: Domperidone's primary mechanism of action as a dopamine D2/D3 receptor antagonist.

Involvement in JAK2-STAT3 Signaling Pathway

Recent research has indicated that domperidone can also modulate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cell survival and proliferation.[3] Domperidone has been shown to suppress the phosphorylation of JAK2 and STAT3.

Domperidone_JAK2_STAT3 Domperidone This compound JAK2 JAK2 Domperidone->JAK2 Inhibits phosphorylation pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Promotes

Caption: Domperidone's inhibitory effect on the JAK2-STAT3 signaling pathway.

General Laboratory Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling a chemical compound like this compound in a research laboratory, from procurement to disposal.

Lab_Workflow Procurement Procurement & Receipt Storage Secure Storage Procurement->Storage Documentation Documentation (Lab notebook, inventory) Procurement->Documentation Experiment_Prep Experiment Preparation (Weighing, Dissolving) Storage->Experiment_Prep Handling Experimental Handling (Use in assays) Experiment_Prep->Handling Experiment_Prep->Documentation Waste_Collection Waste Collection (Segregated waste streams) Handling->Waste_Collection Handling->Documentation Disposal Hazardous Waste Disposal Waste_Collection->Disposal Waste_Collection->Documentation

Caption: A typical laboratory workflow for handling chemical compounds.

References

Methodological & Application

Application Note: High-Throughput Quantification of Domperidone in Human Plasma using a Validated LC-MS/MS Method with Domperidone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Domperidone in human plasma. The method utilizes Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Domperidone is a dopamine D2 receptor antagonist that is widely used as an antiemetic and prokinetic agent. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Domperidone in human plasma using a validated LC-MS/MS method.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute injection Inject into UPLC System dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: A schematic overview of the LC-MS/MS analytical workflow.

Materials and Methods

Reagents and Chemicals
  • Domperidone reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1][2]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile[3]
Flow Rate0.45 mL/min[1][2]
GradientSee Table 2
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp.10 °C
Run Time2.5 minutes

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
1.5595
2.0595
2.1955
2.5955

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
Capillary Voltage3.0 kV
Desolvation Temp.500 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow50 L/Hr
Collision GasArgon
MRM TransitionsSee Table 4

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Domperidone426.2175.1[4][5]3520
This compound432.2175.13520

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Domperidone and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Domperidone stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and QC samples (e.g., Low, Mid, High).

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for double blanks) and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[1][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of mobile phase A (0.1% formic acid in water) and mix well.

  • Inject 5 µL of the final mixture into the LC-MS/MS system.

Results and Discussion

Method Validation Summary

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 5: Calibration Curve Summary

ParameterResult
Concentration Range0.1 - 50 ng/mL
Regression Equationy = ax + b
Correlation Coefficient (r²)>0.995
Weighting1/x²

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results, summarized in Table 6, are within the acceptable limits of ±15% (±20% for LLOQ).

Table 6: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 8.5-5.2 to 6.8≤ 10.2-7.5 to 8.1
Low QC0.3≤ 6.1-3.1 to 4.5≤ 7.8-4.9 to 5.3
Mid QC15≤ 4.5-2.5 to 3.1≤ 5.9-3.2 to 4.0
High QC40≤ 3.8-1.9 to 2.7≤ 5.1-2.8 to 3.5

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery for Domperidone was consistent across the concentration range. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects observed.

Table 7: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.392.598.7
Mid QC1594.1101.2
High QC4093.799.5

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Domperidone in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for high-throughput bioanalysis. The use of this compound as an internal standard ensures the accuracy and robustness of the method. The validation results demonstrate that the method meets the requirements for use in clinical and pharmacokinetic studies.

References

The Role of Domperidone-d6 in Advancing Pharmacokinetic Studies of Domperidone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2-receptor antagonist widely used for its prokinetic and antiemetic properties. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled internal standards, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of domperidone in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of domperidone, aimed at researchers, scientists, and professionals in drug development.

Stable isotope-labeled compounds like this compound are ideal internal standards because they share near-identical physicochemical properties with the unlabeled drug (analyte). This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for precise correction of variations that can occur during sample preparation and analysis, leading to highly accurate and reproducible results.[1]

Application Notes

The primary application of this compound is as an internal standard (IS) in the quantitative analysis of domperidone in biological samples, typically plasma, for pharmacokinetic and bioequivalence studies.[2] The use of a stable isotope-labeled internal standard is a robust method to account for potential matrix effects and variations in instrument response.

Key Advantages of Using this compound:

  • High Accuracy and Precision: Minimizes variability in sample preparation and instrument analysis.

  • Reduced Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement.

  • Improved Method Robustness: Leads to more reliable and reproducible pharmacokinetic data.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of domperidone from various studies. These values can vary depending on the formulation, dosage, and patient population.

Table 1: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

ParameterFormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Test 10 mg tablet10 mg17.13 ± 9.620.87 ± 0.5873.12 ± 43.37 (AUC0-t)-[3]
Reference 10 mg tablet10 mg17.67 ± 7.970.89 ± 0.3371.45 ± 35.41 (AUC0-t)-[3]
Test (Micronized) 20 mg tablet20 mg78.32 ± 23.300.80 ± 0.15510.55 ± 24.25 (AUC0-t)4.21 - 5.02
Reference (Conventional) 20 mg tablet20 mg73.17 ± 21.550.80 ± 0.04488.05 ± 33.52 (AUC0-t)4.21 - 5.02
Oral Solution 20 mg20 mg20.70.6-12.6 - 16.0[4]
Base Tablet 20 mg20 mg18.80.9-12.6 - 16.0[4]
Maleate Tablet 20 mg20 mg15.01.2-12.6 - 16.0[4]

Table 2: LC-MS/MS Method Parameters for Domperidone Quantification using this compound

ParameterValueReference
Internal Standard This compound[2]
Mass Spectrometer Triple Quadrupole[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transition (Domperidone) m/z 426.2 → 175.2[2]
MRM Transition (this compound) m/z 432.2 → 181.2[2]
Linearity Range 0.10 - 30.00 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[2]

Experimental Protocols

A typical pharmacokinetic study of domperidone using this compound as an internal standard involves the following steps:

1. Study Design and Dosing

A randomized, single-dose, crossover study design is often employed for bioequivalence studies.[3] Healthy volunteers are administered a single oral dose of the domperidone formulation. A washout period of at least one week is maintained between study periods.

2. Blood Sample Collection

Blood samples are collected from subjects at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). The samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

3. Plasma Sample Preparation

A protein precipitation method is commonly used for sample extraction:

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.

  • Add a protein precipitating agent, such as methanol containing 0.1% formic acid.[5]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The prepared samples are analyzed using a validated LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation (e.g., Xterra MS C18, 2.1 x 150 mm, 5.0 µm).[5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.[5]

    • Flow Rate: A typical flow rate is around 0.30 mL/min.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in the positive ion mode (ESI+) is used.

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for domperidone (m/z 426.2 → 175.2) and this compound (m/z 432.2 → 181.2) are monitored.[2]

5. Pharmacokinetic Data Analysis

The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Visualizations

Domperidone_Mechanism Domperidone Domperidone D2_Receptor Dopamine D2 Receptor (Chemoreceptor Trigger Zone & GI Tract) Domperidone->D2_Receptor Antagonizes Nausea_Vomiting Decreased Nausea and Vomiting D2_Receptor->Nausea_Vomiting Leads to GI_Motility Increased GI Motility (Prokinetic Effect) D2_Receptor->GI_Motility Leads to

Figure 1: Simplified mechanism of action of domperidone.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Domperidone Administration to Subjects Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Spiking Plasma Aliquot + This compound (IS) Processing->Spiking Extraction Protein Precipitation Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Quantification of Domperidone Concentrations Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Analysis

Figure 2: Experimental workflow for a domperidone pharmacokinetic study.

References

Application Notes and Protocols: Domperidone-d6 as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 receptor antagonist widely used for its prokinetic and antiemetic properties. Establishing the bioequivalence of generic formulations of domperidone to a reference product is a critical step in their regulatory approval. This process ensures that the generic drug exhibits a comparable rate and extent of absorption, and thus similar therapeutic efficacy and safety, to the innovator product.

A key component of a robust bioequivalence study is the use of a suitable internal standard (IS) in the analytical method for the quantification of the drug in biological matrices. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present endogenously. Domperidone-d6, a deuterated analog of domperidone, is an excellent choice for an internal standard in bioequivalence studies of domperidone due to its chemical and physical similarity, which allows for accurate and precise quantification by correcting for variability during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in bioequivalence studies of domperidone, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Bioanalytical Method Validation using this compound

A validated bioanalytical method is essential for the reliable determination of domperidone concentrations in plasma samples. The use of this compound as an internal standard is integral to achieving the required precision and accuracy.

Table 1: Summary of LC-MS/MS Method Parameters for Domperidone Quantification using this compound

ParameterDetails
Analyte Domperidone
Internal Standard (IS) This compound
Biological Matrix Human Plasma
Sample Preparation Liquid-Liquid Extraction or Protein Precipitation
Chromatographic Separation Reversed-phase C18 column
Mobile Phase Gradient elution with acetonitrile and water (containing 0.1% formic acid)
Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Domperidone) m/z 426.2 → 175.2[1]
MRM Transition (this compound) m/z 432.2 → 181.2[1]
Linearity Range 0.10 - 30.00 ng/mL[1]

Table 2: Method Validation Data

ParameterResult
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[1]
Intra-assay Precision (CV%) 1.4% - 11.8%[1]
Inter-assay Precision (CV%) 2.5% - 10.4%[1]
Intra-assay Accuracy (%) -17.6% to 5.9%[1]
Inter-assay Accuracy (%) -9.5% to 3.4%[1]

Experimental Protocols

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether)[1].

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 5 µm)[1].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a suitable gradient program to achieve good separation of domperidone and this compound from endogenous plasma components.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition m/z 426.2 → 175.2 for domperidone.[1]

    • Monitor the transition m/z 432.2 → 181.2 for this compound.[1]

  • Data Acquisition and Processing: Use appropriate software to acquire and process the data, calculating the peak area ratio of domperidone to this compound for quantification.

Bioequivalence Study Design and Data Presentation

A typical bioequivalence study for domperidone is a randomized, open-label, two-period, two-sequence, single-dose, crossover study conducted in healthy adult volunteers under both fasting and fed conditions.[1][2][3]

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Sample Collection & Analysis cluster_pk Pharmacokinetic & Statistical Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 rand Randomization s3->rand g1 Group A: Test Product rand->g1 g2 Group B: Reference Product rand->g2 washout Washout Period g1->washout collect Serial Blood Sampling g1->collect g2->washout g2->collect g3 Group A: Reference Product washout->g3 g4 Group B: Test Product washout->g4 g3->collect g4->collect analyze Plasma Domperidone Quantification (LC-MS/MS with this compound IS) collect->analyze pk_params Calculate Pharmacokinetic Parameters (Cmax, AUC) analyze->pk_params stats Statistical Analysis (90% Confidence Intervals) pk_params->stats bioeq Bioequivalence Conclusion stats->bioeq Bioanalytical_Method_Logic cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is extract Liquid-Liquid or Protein Precipitation add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject Sample evap->inject column C18 Column Separation inject->column esi Electrospray Ionization (ESI+) column->esi mrm MRM Detection Domperidone: 426.2 -> 175.2 This compound: 432.2 -> 181.2 esi->mrm ratio Calculate Peak Area Ratio (Analyte/IS) mrm->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration curve->result

References

Application Note: High-Throughput Analysis of Domperidone in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of domperidone in human plasma. The protocol utilizes Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure allows for rapid sample preparation, making this method ideal for high-throughput bioanalytical laboratories and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Domperidone is a dopamine antagonist widely used as an antiemetic and prokinetic agent. Accurate and reliable quantification of domperidone in biological matrices is crucial for pharmacokinetic and bioequivalence studies in drug development. This UPLC-MS/MS method provides a rapid, sensitive, and specific workflow for the determination of domperidone in human plasma, addressing the need for efficient bioanalysis in research and clinical trial settings.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: UPLC-MS/MS workflow for domperidone analysis.

Experimental Protocols

Materials and Reagents
  • Domperidone reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw human plasma samples and standards at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC Conditions
ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
MS/MS Conditions
ParameterValue
System Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Domperidone426.2175.13025
This compound432.2175.13025

Quantitative Data Summary

Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)
Domperidone0.1 - 100> 0.995
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 10< 1090 - 110
Medium10< 10< 1090 - 110
High80< 10< 1090 - 110

Logical Relationship of Method Components

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_is Internal Standard UPLC UPLC System Column C18 Column UPLC->Column MS Tandem MS Column->MS MobilePhase Gradient Elution MobilePhase->Column IonSource ESI+ Source MS->IonSource Detector MRM Detection IonSource->Detector IS This compound Detector->IS Monitors Analyte Domperidone (in Plasma) Detector->Analyte Quantifies IS->Analyte Spiked into Sample Analyte->UPLC Injection

Caption: Inter-relationship of analytical components.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of domperidone in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol ensures high accuracy and throughput. This method is well-suited for supporting pharmacokinetic studies and other clinical research applications requiring the precise measurement of domperidone.

Application Notes and Protocols for Matrix-Matched Calibration Curves with Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Domperidone is a peripherally selective dopamine D2-receptor antagonist that does not readily cross the blood-brain barrier. It is widely used as an antiemetic and prokinetic agent. Accurate and precise quantification of domperidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays. This approach minimizes variability introduced during sample preparation and analysis.

Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the accuracy and reproducibility of LC-MS/MS assays by causing ion suppression or enhancement. To mitigate these effects, the use of matrix-matched calibration curves is highly recommended. This involves preparing the calibration standards in the same biological matrix as the unknown samples, thereby ensuring that the standards and the samples are subjected to similar matrix effects.

These application notes provide a detailed protocol for the preparation and use of matrix-matched calibration curves for the quantification of domperidone in human plasma using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical concentration ranges for calibration standards and quality control (QC) samples for the analysis of domperidone in human plasma.

Table 1: Matrix-Matched Calibration Curve Standards

Calibration LevelDomperidone Concentration (ng/mL)
LLOQ0.2
CAL 20.5
CAL 31.0
CAL 45.0
CAL 510.0
CAL 625.0
CAL 750.0
ULOQ100.0

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Quality Control Sample Concentrations

QC LevelDomperidone Concentration (ng/mL)
LQC0.6
MQC8.0
HQC80.0

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Experimental Protocols

Materials and Reagents
  • Domperidone reference standard

  • This compound internal standard

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Stock and Working Solutions Preparation
  • Domperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of domperidone reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Domperidone Working Solutions: Prepare a series of working solutions by serially diluting the domperidone stock solution with methanol:water (1:1, v/v) to achieve concentrations suitable for spiking into the blank plasma for the calibration curve and QC samples.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Preparation of Matrix-Matched Calibration Standards and QC Samples
  • Calibration Standards: To a series of microcentrifuge tubes, add an appropriate volume of the respective domperidone working solution to blank human plasma to achieve the final concentrations outlined in Table 1.

  • Quality Control Samples: Similarly, prepare LQC, MQC, and HQC samples by spiking blank human plasma with the corresponding domperidone working solutions to the concentrations specified in Table 2.

  • Blank Sample: Prepare a blank sample by adding the diluent (methanol:water) without any domperidone to an aliquot of blank human plasma.

  • Zero Sample: Prepare a zero sample by adding the internal standard working solution to an aliquot of blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, blank sample, zero sample, and unknown plasma sample in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile). The IS is added to all samples except the blank.

  • Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again if necessary before injecting into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 5
Dwell Time100 ms
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas30 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500°C

Table 5: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Domperidone426.2175.16035
This compound432.2175.16035

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis plasma Blank Plasma cal_qc Spiked Calibration Standards & QCs plasma->cal_qc dom_stock Domperidone Stock dom_work Domperidone Working Standards dom_stock->dom_work is_stock This compound Stock is_work IS Working Solution is_stock->is_work dom_work->cal_qc ppt Protein Precipitation (Acetonitrile + IS) is_work->ppt cal_qc->ppt cal_qc->ppt centrifuge1 Centrifugation ppt->centrifuge1 ppt->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant centrifuge1->supernatant evap Evaporation supernatant->evap supernatant->evap reconstitute Reconstitution evap->reconstitute evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms reconstitute->lcms data Data Acquisition lcms->data lcms->data quant Quantification data->quant data->quant

Caption: Experimental workflow for the quantification of domperidone in plasma.

logical_relationship cluster_calibration Calibration Curve Construction cluster_analysis Analysis and Quantification blank_matrix Blank Biological Matrix (e.g., Human Plasma) spiked_standards Matrix-Matched Calibration Standards (Varying Analyte Conc., Fixed IS Conc.) blank_matrix->spiked_standards analyte_std Analyte Standard (Domperidone) analyte_std->spiked_standards is_std Internal Standard (this compound) is_std->spiked_standards lcms_analysis LC-MS/MS Analysis spiked_standards->lcms_analysis peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) lcms_analysis->peak_area_ratio calibration_curve Plot Peak Area Ratio vs. Concentration peak_area_ratio->calibration_curve regression Linear Regression Analysis calibration_curve->regression quantify_unknown Quantify Unknown Samples regression->quantify_unknown

Caption: Logical relationship for matrix-matched calibration.

Disclaimer

These application notes are intended for research and development professionals. The provided protocols and parameters are examples and may require optimization for specific instrumentation and laboratory conditions. It is the user's responsibility to validate the method for its intended purpose in accordance with relevant regulatory guidelines.

Application of Domperidone-d6 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Domperidone-d6 as an internal standard in drug metabolism and pharmacokinetic studies. The information compiled is essential for the accurate quantification of domperidone in various biological matrices.

Introduction

Domperidone is a peripheral dopamine D2 receptor antagonist widely used for its prokinetic and antiemetic properties. Understanding its metabolic fate is crucial for predicting drug-drug interactions and ensuring its safe and effective use. Domperidone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The major metabolic pathways include aromatic hydroxylation and N-dealkylation.[4][5][6] Given its extensive first-pass metabolism, the oral bioavailability of domperidone is relatively low, ranging from 13% to 17%.[7]

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The co-elution of the analyte and the deuterated internal standard allows for the correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise measurements.

Key Applications of this compound

  • Internal Standard for LC-MS/MS Bioanalysis: this compound is primarily used as an internal standard for the accurate quantification of domperidone in biological matrices such as plasma, serum, and urine during preclinical and clinical pharmacokinetic studies.[8][9][10][11][12]

  • Metabolite Identification Studies: While not directly used for metabolite identification, its role as an internal standard is critical in studies aiming to quantify the formation of domperidone's metabolites.

  • Drug-Drug Interaction (DDI) Studies: Accurate quantification of domperidone is essential in DDI studies, particularly those involving inhibitors or inducers of CYP3A4.[1][3][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to domperidone metabolism and analysis.

Table 1: Michaelis-Menten Kinetic Parameters for Domperidone Metabolism

Enzyme SourceMetaboliteKm (μM)
Human Liver MicrosomesM1 (hydroxylated)166
Human Liver MicrosomesM2 (N-desalkylated)248
Human Liver MicrosomesM3 (hydroxylated)36
Recombinant Human CYP3A4M1 (hydroxylated)107
Recombinant Human CYP3A4M2 (N-desalkylated)273
Recombinant Human CYP3A4M3 (hydroxylated)34

Data sourced from multiple studies.[2][14][15]

Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers (Oral Administration)

ParameterValue (Fasting)Value (Fed)
Cmax (ng/mL)16.97 - 17.1315.11
tmax (h)0.79 - 0.871.66
AUC0-24h (h*µg/L)56.7675.71
t1/2 (h)7.158.72

Data represents a range from multiple studies.[11][16][17]

Experimental Protocols

Protocol 1: Quantification of Domperidone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of domperidone in human plasma. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Domperidone and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent: Methanol containing 0.1% formic acid

2. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of domperidone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the domperidone stock solution in 50% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.2 - 80 ng/mL) and QC samples at low, medium, and high concentrations.[8][9]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 300 µL of the cold protein precipitation solvent (methanol with 0.1% formic acid).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.45 mL/min[9][10]

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Domperidone: m/z 426.2 → 175.1[8][9]

    • This compound: m/z 432.2 → 175.1 (or other appropriate product ion)

5. Data Analysis:

  • Integrate the peak areas for both domperidone and this compound.

  • Calculate the peak area ratio (Domperidone / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of domperidone in the unknown samples from the calibration curve.

Visualizations

Domperidone_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Domperidone Domperidone Hydroxylation Aromatic Hydroxylation Domperidone->Hydroxylation N_Dealkylation N-Dealkylation Domperidone->N_Dealkylation M1_M3_M4 Hydroxylated Metabolites (M1, M3, M4) Hydroxylation->M1_M3_M4 M2 N-desalkylated Metabolite (M2) N_Dealkylation->M2 Conjugation Glucuronidation & Sulfation M1_M3_M4->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites CYP3A4 CYP3A4 CYP3A4->Hydroxylation Major Pathway CYP3A4->N_Dealkylation Major Pathway

Caption: Metabolic pathway of Domperidone.

Experimental_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Methanol + 0.1% Formic Acid) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for plasma sample preparation.

References

Application Note: High-Throughput Analysis of Domperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of domperidone in human plasma samples. The method employs Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits suitable for pharmacokinetic studies. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical methods.

Introduction

Domperidone is a dopamine antagonist with antiemetic properties. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique that effectively removes proteins and other matrix components, leading to cleaner extracts and improved analytical performance. The use of a deuterated internal standard, this compound, closely mimics the analyte's behavior during extraction and ionization, correcting for potential variability and enhancing the method's reliability.

Experimental

Materials and Reagents
  • Domperidone and this compound standards

  • Human plasma (K2-EDTA)

  • Extraction Solvent: Ethyl acetate or a mixture of diethyl ether and dichloromethane (3:2, v/v).[1]

  • Alkalinizing Agent: 1 M Sodium Carbonate (Na2CO3) or 0.1 M Sodium Hydroxide (NaOH).[2][3]

  • Reconstitution Solution: Acetonitrile/water (50:50, v/v) with 0.1% formic acid.

  • All solvents and reagents should be of HPLC or analytical grade.

Instrumentation

An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended. Chromatographic separation can be achieved using a C18 reversed-phase column.

Liquid-Liquid Extraction Protocol

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Transfer 200 µL of the plasma sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix.

  • Vortexing: Briefly vortex the samples for 10-15 seconds.

  • Alkalinization: Add 100 µL of 1 M Na2CO3 or 0.1 M NaOH to each tube to basify the sample.[2][3] Vortex for another 10-15 seconds.

  • Solvent Addition: Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data and Performance Characteristics

The following tables summarize typical performance characteristics for domperidone assays based on published methods. These values can be used as a benchmark for method validation.

Table 1: LC-MS/MS Parameters for Domperidone Analysis

ParameterValue
Analyte Domperidone
Internal Standard This compound
Precursor Ion (m/z) 426.2
Product Ion (m/z) 175.1
Ionization Mode ESI Positive

Note: The precursor and product ions for this compound will be shifted by +6 atomic mass units.

Table 2: Method Validation Parameters from Literature

ParameterReported ValueReference
Linearity Range 0.2 - 80 ng/mL[1]
0.52 - 154.5 µg/L[4]
3.33 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][5]
0.189 ng/mL[3]
Extraction Recovery > 75%[4]
~100%[3]
Intra-day Precision (RSD) 4.43 - 6.26%[5]
9.4% (at LLOQ)[4]
Inter-day Precision (RSD) 5.25 - 7.45%[5]
7.6% (at LLOQ)[4]

Workflow Visualization

The following diagram illustrates the key steps of the liquid-liquid extraction protocol.

LLE_Workflow start Start: Plasma Sample aliquot Aliquot 200 µL Plasma start->aliquot add_is Spike with This compound aliquot->add_is vortex1 Vortex add_is->vortex1 alkalinize Add Alkalinizing Agent (e.g., Na2CO3) vortex1->alkalinize add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) alkalinize->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Domperidone.

Conclusion

The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and reproducible method for the quantification of domperidone in human plasma. This method is suitable for high-throughput analysis in a research or clinical setting, offering the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Domperidone with Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Domperidone-d6 as an internal standard to overcome matrix effects in the quantitative analysis of domperidone by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for domperidone analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry. Because it is chemically identical to domperidone, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the MS source. This co-behavior allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and accurate quantification of domperidone, especially in complex biological matrices.

Q2: What are "matrix effects" and how do they affect my domperidone analysis?

A2: Matrix effects are the alteration of ionization efficiency of the target analyte (domperidone) by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis.

Q3: Can I use a different internal standard, like a structural analog, instead of this compound?

A3: While structural analogs can be used as internal standards, they may not perfectly mimic the behavior of domperidone during sample preparation and ionization. Differences in physicochemical properties can lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising the accuracy of the results. This compound is the preferred choice for the most reliable quantification.

Q4: How do I assess for matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. When using an internal standard, the IS-normalized MF is calculated to assess the compensation for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of both domperidone and this compound - Inefficient sample preparation (e.g., liquid-liquid extraction [LLE] or solid-phase extraction [SPE]).- Incorrect pH of the extraction solvent.- Optimize the LLE solvent system or the SPE sorbent, wash, and elution steps.- Adjust the pH of the sample and extraction solvent to ensure domperidone (a weak base) is in its neutral form for efficient extraction with organic solvents.
High variability in this compound signal across samples - Inconsistent sample preparation.- Significant and variable matrix effects between different sample lots.- Ensure precise and consistent execution of the sample preparation protocol for all samples.- Evaluate different sample cleanup techniques (e.g., protein precipitation, LLE, SPE) to minimize matrix components.
Ion suppression or enhancement is observed despite using this compound - Extreme matrix effects that overwhelm the compensatory ability of the internal standard.- Co-elution of a matrix component that selectively affects the analyte or internal standard.- Improve the chromatographic separation to resolve domperidone and this compound from the interfering matrix components. Modify the mobile phase composition or gradient profile.- Dilute the sample to reduce the concentration of interfering matrix components.
Poor peak shape for domperidone and this compound - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent is too strong.- Adjust the mobile phase pH. Since domperidone has basic properties, a mobile phase with a slightly acidic pH (e.g., containing formic acid or ammonium formate) can improve peak shape.- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Reconstitute the final extract in a solvent that is weaker than the initial mobile phase.
Inconsistent peak area ratio of domperidone to this compound in QC samples - Instability of domperidone or this compound in the matrix or final extract.- Cross-contamination between samples.- Perform stability studies (freeze-thaw, bench-top, post-preparative) to ensure analyte and IS stability under the experimental conditions.[1]- Implement rigorous cleaning procedures for the autosampler and injection port to prevent carryover.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative example for the extraction of domperidone from human plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, quality control standard, or calibration curve standard.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube to alkalinize the plasma and vortex.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical parameters for the analysis of domperidone and this compound.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute domperidone, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Domperidone: m/z 426.2 → 175.1this compound: m/z 432.2 → 175.1
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Table 1: Method Validation Summary for Domperidone Analysis

This table summarizes typical performance characteristics of a validated LC-MS/MS method for domperidone in human plasma using this compound as the internal standard.

Parameter Result
Linearity Range 0.2 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%
Matrix Effect (IS-normalized) 0.95 - 1.05
Table 2: Representative Matrix Effect Data

This table illustrates the impact of using this compound to compensate for matrix effects.

Sample Lot Matrix Factor (Domperidone) Matrix Factor (this compound) IS-Normalized Matrix Factor
Lot 1 0.78 (Suppression)0.761.03
Lot 2 1.15 (Enhancement)1.180.97
Lot 3 0.85 (Suppression)0.831.02
Lot 4 0.92 (Slight Suppression)0.940.98
Lot 5 1.08 (Slight Enhancement)1.100.98

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Domperidone / this compound) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Experimental workflow for domperidone quantification.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard dom_signal_suppressed Domperidone Signal (Suppressed by Matrix) inaccurate_quant Inaccurate Quantification dom_signal_suppressed->inaccurate_quant dom_is_signals Both Domperidone & this compound Signals (Equally Suppressed by Matrix) ratio_stable Peak Area Ratio is Stable dom_is_signals->ratio_stable accurate_quant Accurate Quantification ratio_stable->accurate_quant matrix Matrix Effect (Ion Suppression) matrix->dom_signal_suppressed matrix->dom_is_signals

Caption: Principle of matrix effect compensation with this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Domperidone-d6.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The protonated molecule [M+H]⁺ is the expected precursor ion for this compound in positive ion electrospray ionization. Given the molecular weight of this compound is approximately 431.95 g/mol , the expected m/z for the singly charged precursor ion is around 432.9.

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Domperidone?

A2: Several published methods have reported MRM transitions for Domperidone. The most common transitions are a precursor ion of m/z 426.2 or 426.3, which fragments to a product ion of m/z 175.1 or 175.2.[1][2][3]

Q3: How can I determine the optimal collision energy and cone voltage for this compound?

A3: The optimal collision energy and cone voltage are instrument-dependent and should be determined empirically. A good starting point is to use the optimized parameters for the non-deuterated Domperidone and then perform a series of experiments where the collision energy and cone voltage are varied to find the values that yield the highest and most stable signal for the desired product ion of this compound.

Q4: What are some common causes of poor peak shape (e.g., tailing) for Domperidone?

A4: Peak tailing in the analysis of basic compounds like Domperidone can be caused by several factors. These include secondary interactions with residual silanols on the column, column contamination, or column overload. To mitigate this, consider using a mobile phase with a suitable buffer (e.g., ammonium formate) and ensuring proper sample clean-up.

Q5: I am observing high variability in the signal of my internal standard, this compound. What could be the cause?

A5: Variability in the internal standard signal can be attributed to several factors, including inconsistent sample preparation, matrix effects, ion source contamination, or instability of the instrument. It is crucial to ensure thorough mixing of the internal standard with the sample and to investigate potential matrix effects through post-extraction addition experiments. Regular cleaning and maintenance of the mass spectrometer's ion source are also recommended.

Optimized Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the analysis of Domperidone and this compound by LC-MS/MS. It is important to note that these parameters may require further optimization based on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Domperidone426.3175.230 - 4020 - 30
This compound432.3175.2 or 181.230 - 4020 - 30

Note: The parameters for Domperidone are based on published literature. The parameters for this compound are proposed based on the structure and should be optimized by the user.

Experimental Protocol: Quantification of Domperidone in Human Plasma

This protocol describes a general procedure for the extraction and analysis of Domperidone from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Domperidone and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Standard Solution Preparation:

  • Prepare stock solutions of Domperidone and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1 v/v).

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Domperidone from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the transitions listed in the table above.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Signal for this compound 1. Incorrect MRM transition settings. 2. In-source fragmentation. 3. Clogged or dirty ion source. 4. Incorrect mobile phase composition.1. Verify the precursor and product ion m/z values. 2. Optimize cone voltage and collision energy. 3. Clean the ion source components. 4. Ensure the mobile phase pH is appropriate for positive ionization.
Peak Tailing for Domperidone and/or this compound 1. Secondary interactions with the column stationary phase. 2. Column contamination. 3. High injection volume or concentration.1. Add a buffer (e.g., ammonium formate) to the mobile phase. 2. Use a guard column and/or perform a column wash. 3. Reduce the injection volume or dilute the sample.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system. 3. Dirty ion source.1. Use high-purity solvents and freshly prepared mobile phases. 2. Check all fittings and connections for leaks. 3. Perform routine maintenance and cleaning of the mass spectrometer.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a stable temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Replace the column if it is old or has been subjected to harsh conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of Domperidone in plasma.

troubleshooting_logic start Problem Encountered no_signal No or Low Signal start->no_signal peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time check_ms Check MS Parameters (MRM, Voltages) no_signal->check_ms check_column Check Column Condition peak_shape->check_column check_temp Check Column Temperature retention_time->check_temp clean_source Clean Ion Source check_ms->clean_source check_mobile_phase Check Mobile Phase clean_source->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase (e.g., add buffer) check_column->adjust_mobile_phase optimize_injection Optimize Injection Volume/Concentration adjust_mobile_phase->optimize_injection check_mp_prep Verify Mobile Phase Preparation check_temp->check_mp_prep replace_column Replace Column check_mp_prep->replace_column

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Troubleshooting poor peak shape of Domperidone-d6 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Domperidone-d6 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a basic compound like this compound?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue when analyzing basic compounds.[1][2] The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of this compound and acidic residual silanol groups on the surface of silica-based HPLC columns.[3][4][5] This creates a secondary, stronger retention mechanism that delays the elution of some analyte molecules, causing the peak to tail.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to distorted peaks.[1][6] For basic compounds, operating at a low pH (e.g., 2-3) can protonate the silanol groups and minimize these secondary interactions.[7][8]

  • Column Contamination and Degradation: Contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[7] A void at the column inlet, which can form from pressure shocks or dissolution of the packing material, can also lead to poor peak shape.[4][9]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing.[2][10]

Q2: My this compound peak is showing fronting. What does this mean and how can I fix it?

Peak fronting is an asymmetry where the peak is broader in the first half and narrower in the second.[3] It is less common than tailing but indicates a different set of problems:

  • Column Overload: This is the most frequent cause of fronting.[11] It can be either concentration overload (the sample is too concentrated) or volume overload (too much sample volume is injected).[2][12] The stationary phase becomes overwhelmed, and excess analyte molecules travel through the column faster, leading to a fronting peak.[3] The solution is to reduce the injection volume or dilute the sample.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause the analyte to move through the beginning of the column too quickly, resulting in peak fronting.[11][13] Whenever possible, dissolve your sample in the initial mobile phase.[14]

  • Column Collapse: Physical degradation or collapse of the column packing bed, which can be caused by operating outside the recommended pressure or pH limits, can also lead to fronting.[3][13]

Q3: Why is my this compound peak splitting into two or showing a shoulder?

Split peaks can manifest as two distinct peaks or a "shoulder" on the main peak and can be caused by several issues:[3]

  • Blocked Column Frit: If all peaks in the chromatogram are splitting, the problem likely occurs before the separation begins. A common cause is a partially blocked inlet frit on the column, which disrupts the sample flow path.[14][15] This causes part of the sample to be delayed in entering the column, leading to split peaks for all components.[14]

  • Column Void or Channeling: A void at the head of the column or channeling within the packing material can cause the sample to travel through different paths at different speeds, resulting in a split peak.[15][16]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause the peak to split.[3][17] This is especially pronounced for early-eluting peaks.[17]

  • Co-eluting Interference: If only the this compound peak is splitting, it may be due to an interfering compound eluting very close to your analyte.[14][15] To check this, try injecting a smaller sample volume. If this results in two more clearly defined peaks, you may need to adjust the method's selectivity (e.g., change the mobile phase composition, temperature, or column type) to improve the resolution.[14]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific peak shape problems.

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

When poor peak shape is observed, it is critical to diagnose the issue systematically. The following workflow provides a logical sequence of steps to identify and resolve the root cause.

G start Observe Poor Peak Shape for this compound tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_ph Check Mobile Phase pH (Is it >= 2 units from pKa?) tailing->tailing_ph Yes splitting Split Peak? fronting->splitting No fronting_overload Reduce Sample Concentration and/or Injection Volume fronting->fronting_overload Yes splitting->start No splitting_all_peaks Are ALL peaks split? splitting->splitting_all_peaks Yes tailing_column Evaluate Column (Is it an end-capped column?) tailing_ph->tailing_column tailing_secondary Add Mobile Phase Modifier (e.g., low-level TFA or use buffer) tailing_column->tailing_secondary tailing_hardware Check for Extra-Column Volume (Use shorter/narrower tubing) tailing_secondary->tailing_hardware tailing_solved Peak Shape Improved tailing_hardware->tailing_solved fronting_solvent Check Sample Solvent (Match to mobile phase) fronting_overload->fronting_solvent fronting_column Inspect Column Integrity (Check for voids/collapse) fronting_solvent->fronting_column fronting_solved Peak Shape Improved fronting_column->fronting_solved splitting_frit Check for Blocked Frit (Reverse flush column) splitting_all_peaks->splitting_frit Yes splitting_analyte_only Check Sample Solvent (Ensure compatibility) splitting_all_peaks->splitting_analyte_only No splitting_solved Peak Shape Improved splitting_frit->splitting_solved splitting_coelution Investigate Co-elution (Adjust method selectivity) splitting_analyte_only->splitting_coelution splitting_coelution->splitting_solved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Guide 2: Understanding and Mitigating Secondary Interactions

For basic compounds like this compound, the primary cause of peak tailing is often the interaction with the silica stationary phase. Understanding this mechanism is key to resolving the issue.

G cluster_column Silica Particle Surface (pH > 3) stationary_phase C18 Chains (Hydrophobic Retention) Ionized Silanol Group (Si-O⁻) domperidone Protonated this compound (Basic Analyte) domperidone->stationary_phase:f0 domperidone->stationary_phase:f1 interaction1 Desired Hydrophobic Interaction interaction2 Undesired Ionic Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

Data Presentation & Experimental Protocols

Table 1: Summary of Common Peak Shape Problems and Primary Causes
Peak Shape ProblemVisual CharacteristicPrimary CausesKey Solutions
Tailing Asymmetric peak with a drawn-out trailing edge.- Secondary interactions with silanols[3][5]- Incorrect mobile phase pH[1]- Column contamination or void[4][7]- Lower mobile phase pH (e.g., 2-3)[7]- Use a highly deactivated, end-capped column[3]- Use a guard column; replace column if old[9]
Fronting Asymmetric peak with a sloping leading edge.- Column overload (concentration or volume)[2][11]- Sample solvent stronger than mobile phase[13]- Column bed collapse[3]- Dilute sample or reduce injection volume[11]- Dissolve sample in mobile phase[14]- Replace column and operate within pH/pressure limits[13]
Splitting Peak appears as two or more merged peaks.- Blocked column inlet frit[14][15]- Column void or channeling[16]- Sample solvent incompatibility[3][17]- Reverse-flush or replace the column frit/column[10]- Replace the column[15]- Ensure sample solvent is compatible with mobile phase[14]
Table 2: Influence of Mobile Phase pH on this compound (Basic Analyte)
Mobile Phase pH ConditionState of this compoundState of Silica Silanols (Si-OH)Expected Peak Shape & RetentionRecommendation
Low pH (e.g., 2.0 - 3.0) Fully Protonated (Positively Charged)Protonated (Neutral)Good, symmetrical peak shape; retention may be reduced.[8]Recommended for minimizing tailing from silanol interactions.
Mid pH (e.g., 4.0 - 7.0) Partially/Fully ProtonatedPartially/Fully Deprotonated (Negatively Charged)Significant peak tailing is likely due to strong ionic interactions.[1][4]Avoid this range unless using a specialized column stable at neutral pH.
High pH (e.g., > 8.0) Neutral (Un-ionized)Deprotonated (Negatively Charged)Can provide good peak shape and increased retention.[18]Use only with a pH-stable column (e.g., hybrid or polymer-based).[18] Operating a standard silica column at high pH will cause rapid degradation.[19]
Experimental Protocol: Recommended HPLC Method for Domperidone

This protocol is a generalized starting point based on common methods found in the literature.[20][21][22] Optimization will be required for specific applications and instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.

  • Dilute the stock solution to the desired working concentration using the initial mobile phase composition as the diluent to prevent solvent mismatch effects.[14]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[20]

2. Mobile Phase Preparation:

  • Aqueous Component: Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).[20][21] Adjust the pH to the desired level (e.g., pH 3.0 or 7.5, depending on the column used) with an appropriate acid or base (e.g., phosphoric acid or NaOH).[21]

  • Organic Component: Use HPLC-grade acetonitrile or methanol.[20]

  • Final Mobile Phase: Mix the aqueous and organic components in the desired ratio (e.g., 60:40 v/v Buffer:Acetonitrile).[21]

  • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubbles in the system.[23]

3. HPLC Instrument Parameters:

ParameterRecommended SettingRationale
Column C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention. End-capping is crucial to minimize tailing for basic compounds.[3][7]
Mobile Phase Isocratic: 60% Phosphate Buffer (pH 3.0) : 40% AcetonitrileA low pH mobile phase helps to ensure a symmetrical peak shape for Domperidone.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.[24]
Injection Volume 10 - 20 µLShould be optimized to avoid column overload.[11]
Detection Wavelength ~280 nmDomperidone has significant UV absorbance around this wavelength.[21]

References

Domperidone-d6 Stability in Processed Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of domperidone-d6 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of domperidone, meaning that six hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of domperidone in biological matrices like plasma and serum. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis.

Q2: What are the primary stability concerns for this compound in processed biological samples?

The main stability concerns for this compound, as with many deuterated internal standards, are:

  • Back-exchange: The deuterium atoms can potentially exchange with protons from the surrounding environment (e.g., water, acidic or basic solutions), converting the deuterated standard back to the unlabeled form or a partially deuterated form. This can lead to an overestimation of the analyte concentration.

  • Chemical Degradation: Like the parent drug, this compound can be susceptible to degradation under certain conditions, such as exposure to extreme pH, high temperatures, or light.

  • "Isotope Effect": The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard. This can result in differential matrix effects, where the two compounds are not affected by interfering substances in the sample to the same extent, potentially compromising the accuracy of the results.

Q3: How can I assess the stability of this compound in my samples?

The stability of this compound should be evaluated during the bioanalytical method validation process. Key stability experiments include:

  • Freeze-Thaw Stability: Assesses the stability of the analyte and internal standard after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determines stability under frozen storage conditions for a duration that covers the expected sample storage time.

  • Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

The stability is typically evaluated by analyzing quality control (QC) samples at low and high concentrations and comparing the results to a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal

Symptom: The peak area of this compound is highly variable across a batch of samples or shows a consistent upward or downward trend.

Possible Causes:

  • Inconsistent sample processing: Variations in extraction efficiency or reconstitution volume.

  • Autosampler issues: Inconsistent injection volumes.

  • Instability in the final extract: Degradation of this compound in the autosampler.

  • Matrix effects: Ion suppression or enhancement that is not uniform across the analytical run.

Troubleshooting Steps:

  • Review Sample Preparation Procedure: Ensure all steps, including pipetting, vortexing, and evaporation, are performed consistently.

  • Check Autosampler Performance: Run a series of injections of a standard solution to verify injection precision.

  • Evaluate Post-Preparative Stability: Analyze QC samples that have been stored in the autosampler for the maximum expected run time.

  • Investigate Matrix Effects: Dilute a sample with a high internal standard response and a sample with a low internal standard response and re-inject. A significant change in the response ratio may indicate matrix effects.

Issue 2: Poor Accuracy and Precision in QC Samples

Symptom: The calculated concentrations of your QC samples are consistently outside the acceptance criteria (typically ±15% of the nominal value).

Possible Causes:

  • Instability of this compound: The internal standard may be degrading or undergoing back-exchange.

  • Chromatographic Separation of Analyte and IS: The "isotope effect" may be causing the analyte and internal standard to have different retention times, leading to differential matrix effects.

  • Inaccurate Spiking Solutions: The concentration of the domperidone or this compound stock or working solutions may be incorrect.

Troubleshooting Steps:

  • Assess Internal Standard Stability: Prepare a solution of this compound in the final sample solvent and analyze it over time to check for degradation.

  • Evaluate for Deuterium Back-Exchange: Analyze a sample containing only this compound and monitor for the appearance of the unlabeled domperidone mass transition. This is more likely to occur in highly acidic or basic conditions.

  • Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of domperidone and this compound.

  • Prepare Fresh Stock and Working Solutions: Use freshly prepared solutions to eliminate the possibility of errors from degraded or incorrectly prepared standards.

Data Presentation

Table 1: Typical Acceptance Criteria for this compound Stability Studies

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability-20°C to Room Temperature3 Cycles± 15%
Short-Term (Bench-Top)Room Temperature (~25°C)24 hours± 15%
Long-Term Stability-80°C6 months± 15%
Post-Preparative StabilityAutosampler (e.g., 4°C)48 hours± 15%

Note: The specific conditions and durations should be adapted to reflect the actual experimental workflow.

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike blank biological matrix with low and high concentrations of domperidone and a constant concentration of this compound. Prepare at least three replicates for each concentration.

  • Freeze-Thaw Cycles:

    • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this cycle for the desired number of times (typically three).

  • Sample Analysis: After the final thaw, process the samples using the validated bioanalytical method. Analyze the samples against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the mean concentration and percent deviation from the nominal concentration for each level. The results should be within the acceptance criteria (e.g., ±15%).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis cluster_data_eval Data Evaluation start Spike Blank Matrix (Analyte + IS) qc_samples Prepare Low & High QC Samples start->qc_samples freeze_thaw Freeze-Thaw Cycles qc_samples->freeze_thaw bench_top Bench-Top Storage qc_samples->bench_top long_term Long-Term Storage qc_samples->long_term post_prep Post-Preparative Storage qc_samples->post_prep extraction Sample Extraction freeze_thaw->extraction bench_top->extraction long_term->extraction post_prep->extraction lcms LC-MS/MS Analysis extraction->lcms comparison Compare Stability QCs to Fresh QCs lcms->comparison fresh_cal Fresh Calibration Curve fresh_cal->comparison acceptance Assess Against Acceptance Criteria (±15%) comparison->acceptance

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Inaccurate Results (Poor Accuracy/Precision) is_instability IS Instability (Degradation/Back-Exchange) start->is_instability isotope_effect Isotope Effect (Chromatographic Shift) start->isotope_effect matrix_effect Differential Matrix Effects start->matrix_effect solution_error Incorrect Spiking Solutions start->solution_error check_is_stability Evaluate IS Stability in Solution is_instability->check_is_stability Verify optimize_chrom Optimize Chromatography for Co-elution isotope_effect->optimize_chrom Address investigate_matrix Perform Matrix Factor Experiments matrix_effect->investigate_matrix Investigate prepare_fresh Prepare Fresh Stock/Working Solutions solution_error->prepare_fresh Eliminate check_is_stability->start Re-evaluate optimize_chrom->start Re-evaluate investigate_matrix->start Re-evaluate prepare_fresh->start Re-evaluate

Caption: Troubleshooting logic for inaccurate bioanalytical results.

Minimizing ion suppression of domperidone with Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of domperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on minimizing ion suppression using its deuterated internal standard, Domperidone-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of domperidone?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, domperidone, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This suppression leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of domperidone.

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard for domperidone. Since it is structurally identical to domperidone, with the only difference being the presence of six deuterium atoms, it has nearly identical physicochemical properties. This means that this compound co-elutes with domperidone during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.

Q3: What are the key steps in an experimental workflow for domperidone quantification using LC-MS/MS?

A3: A typical workflow involves sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection. The use of an internal standard like this compound is crucial and should be added to the samples at the beginning of the sample preparation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation (Dry Down) supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Domperidone / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Figure 1. A generalized experimental workflow for the quantification of domperidone using LC-MS/MS with this compound as an internal standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample solvent mismatch with mobile phase.1. Adjust the pH of the mobile phase. Domperidone is a basic compound, so a slightly acidic mobile phase often improves peak shape.2. Replace the analytical column.3. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation.2. Significant ion suppression that is not fully compensated.3. Instrument instability.1. Ensure precise and consistent pipetting, especially for the internal standard.2. Optimize chromatographic conditions to separate domperidone from the main regions of ion suppression. Consider more rigorous sample cleanup methods like solid-phase extraction (SPE).3. Perform system suitability tests and ensure the mass spectrometer is stable.
Low Signal Intensity (Poor Sensitivity) 1. Suboptimal mass spectrometer settings.2. Inefficient extraction recovery.3. Severe ion suppression.1. Optimize MS parameters such as collision energy and cone voltage for domperidone and this compound.2. Evaluate different extraction solvents and techniques to improve recovery.3. Dilute the sample to reduce the concentration of interfering matrix components.
No Peak Detected for Domperidone or this compound 1. Incorrect MRM transitions.2. Sample degradation.3. Clogged LC system or mass spectrometer inlet.1. Verify the precursor and product ion m/z values for both analytes.2. Check sample stability under the storage and processing conditions.3. Perform routine maintenance on the LC-MS/MS system.

Experimental Protocols

Below are summarized experimental conditions derived from published LC-MS/MS methods for domperidone quantification.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add 20 µL of this compound internal standard.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in mobile phase.

LC-MS/MS Parameters

The following table summarizes typical parameters used in the analysis of domperidone.

ParameterTypical Conditions
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Domperidone) m/z 426.2 → 175.1
MRM Transition (this compound) m/z 432.2 → 175.1 (or other appropriate fragment)

Data Presentation

The following table presents a summary of validation parameters from a representative LC-MS/MS method for domperidone quantification.

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Compensated by this compound

Logic of Using a Stable Isotope-Labeled Internal Standard

The diagram below illustrates the principle of how a stable isotope-labeled internal standard like this compound compensates for ion suppression.

sil_is_logic cluster_without_is Without Internal Standard cluster_with_is With this compound (SIL-IS) analyte_only Domperidone Signal suppression_effect Ion Suppression (Matrix Effect) analyte_only->suppression_effect inaccurate_result Inaccurate Quantification suppression_effect->inaccurate_result Leads to analyte_and_is Domperidone & this compound Signals shared_suppression Both Experience Same Ion Suppression analyte_and_is->shared_suppression ratio_calc Peak Area Ratio is Calculated (Analyte / IS) shared_suppression->ratio_calc Suppression is Normalized accurate_result Accurate Quantification ratio_calc->accurate_result

Figure 2. The logical basis for using this compound to mitigate ion suppression and ensure accurate quantification.

Adjusting for isotopic cross-talk between domperidone and Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with domperidone and its deuterated internal standard, Domperidone-d6, in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern in the analysis of domperidone with this compound?

A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic signature of the analyte (domperidone) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound. This can lead to an artificially inflated response for the internal standard, compromising the accuracy and precision of the quantitative analysis. This is a particular concern for domperidone as it contains a chlorine atom, which has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1][2] This natural isotopic distribution contributes to M+2 peaks in the mass spectrum of domperidone, which can potentially interfere with the signal of the deuterated internal standard.

Q2: What are the common Multiple Reaction Monitoring (MRM) transitions for domperidone in LC-MS/MS analysis?

A2: Several MRM transitions have been reported for the quantification of domperidone. The most common precursor ion is the protonated molecule [M+H]⁺. Commonly used transitions include:

  • m/z 426.2 → 175.1[3]

  • m/z 426.3 → 175.2[4]

  • m/z 426.0 → 147.2

The selection of the most appropriate transition should be based on experimental validation to ensure sensitivity, specificity, and freedom from interferences in the matrix of interest.

Q3: What is the expected precursor ion for this compound?

A3: this compound has a molecular formula of C₂₂H₁₈D₆ClN₅O₂. The deuteration adds 6 mass units compared to the unlabeled domperidone. Therefore, the expected protonated precursor ion [M+H]⁺ for this compound would be approximately m/z 432. The exact product ion for the MRM transition will depend on the fragmentation of the deuterated molecule and should be determined experimentally.

Troubleshooting Guides

Issue 1: Inaccurate and imprecise results at high domperidone concentrations.

Possible Cause: Isotopic cross-talk from the M+2 isotope of domperidone to the this compound channel.

Troubleshooting Steps:

  • Assess the contribution of domperidone to the this compound signal.

    • Prepare a high-concentration solution of unlabeled domperidone (e.g., at the upper limit of quantification, ULOQ) without any this compound.

    • Infuse this solution into the mass spectrometer and monitor the MRM transition for this compound.

    • Any signal detected in the this compound channel is indicative of cross-talk.

  • Quantify the percentage of cross-talk.

    • Prepare two sets of samples:

      • Set A: A solution containing only this compound at the working concentration.

      • Set B: A solution containing the ULOQ concentration of domperidone without this compound.

    • Analyze both sets and measure the peak areas in the this compound MRM channel.

    • Calculate the percentage of cross-talk using the following formula: % Crosstalk = (Area in Set B / Area in Set A) * 100

  • Mitigation Strategies:

    • Chromatographic Separation: Ensure baseline separation between domperidone and any potential interfering peaks. While this may not resolve isotopic cross-talk, it is a fundamental aspect of a robust method.

    • Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the measured internal standard response.

    • Selection of a Different MRM Transition: Investigate alternative product ions for this compound that are less prone to interference from domperidone fragments.

Issue 2: Non-linear calibration curve, particularly at the high end.

Possible Cause: Significant and uncorrected isotopic cross-talk.

Troubleshooting Steps:

  • Confirm Isotopic Cross-talk: Follow the steps outlined in Issue 1 to determine the presence and extent of cross-talk.

  • Evaluate the Impact on the Calibration Curve:

    • Prepare a calibration curve with and without the highest concentration standard.

    • If the curve becomes more linear without the highest standard, it strongly suggests that isotopic interference is the cause.

  • Implement Correction or Mitigation:

    • Apply a mathematical correction algorithm to your data processing method.

    • Consider using a higher mass-labeled internal standard (e.g., Domperidone-d8 or ¹³C-labeled) if available, as this will shift the internal standard's m/z further from the analyte's isotopic cluster.

Experimental Protocols

Protocol for Assessment of Isotopic Cross-Talk

This protocol details the steps to experimentally determine the degree of isotopic cross-talk from domperidone to the this compound MRM channel.

Materials:

  • Domperidone reference standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate solvents and mobile phases

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of domperidone at a high concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions:

    • Analyte ULOQ Solution (without IS): Prepare a solution of domperidone at the ULOQ of your assay in the final solution composition.

    • Internal Standard Working Solution (without Analyte): Prepare a solution of this compound at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the established chromatographic method.

    • Define two MRM transitions:

      • Domperidone: e.g., m/z 426.2 → 175.1

      • This compound: e.g., m/z 432.2 → (determine the most intense and specific product ion)

    • Inject the "Analyte ULOQ Solution (without IS)" and monitor both MRM channels. Record the peak area in the this compound channel (Area_crosstalk).

    • Inject the "Internal Standard Working Solution (without Analyte)" and monitor the this compound MRM channel. Record the peak area (Area_IS).

  • Data Analysis and Interpretation:

    • Calculate the percentage of cross-talk as follows: % Crosstalk = (Area_crosstalk / Area_IS) * 100

    • A crosstalk percentage above a certain threshold (e.g., 5% of the IS response at the LLOQ) may indicate a need for correction.

Data Presentation

Table 1: Commonly Used MRM Transitions for Domperidone

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Domperidone426.2175.1[3]
Domperidone426.3175.2[4]
Domperidone426.0147.2

Table 2: Example Data for Isotopic Cross-Talk Assessment

SampleDomperidone ConcentrationThis compound ConcentrationPeak Area in Domperidone ChannelPeak Area in this compound Channel
ULOQ (Analyte only)1000 ng/mL0 ng/mL2,500,0005,000
IS Working Solution0 ng/mL100 ng/mL01,000,000

In this example, the calculated cross-talk would be (5,000 / 1,000,000) * 100 = 0.5%.

Visualizations

Isotopic_Crosstalk_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_action Action prep_analyte Prepare High Conc. Domperidone Solution inject_analyte Inject Domperidone Solution prep_analyte->inject_analyte prep_is Prepare Working Conc. This compound Solution inject_is Inject this compound Solution prep_is->inject_is monitor_is Monitor this compound MRM Channel inject_analyte->monitor_is inject_is->monitor_is monitor_analyte Monitor Domperidone MRM Channel measure_crosstalk Measure Peak Area in This compound Channel (from Domperidone injection) monitor_is->measure_crosstalk measure_is_response Measure Peak Area in This compound Channel (from this compound injection) monitor_is->measure_is_response calculate_crosstalk Calculate % Crosstalk measure_crosstalk->calculate_crosstalk measure_is_response->calculate_crosstalk decision Crosstalk > Threshold? calculate_crosstalk->decision correction Apply Correction or Optimize Method decision->correction Yes no_correction Proceed with Validation decision->no_correction No

Caption: Workflow for the assessment of isotopic cross-talk.

Logical_Relationship cluster_cause Potential Cause cluster_phenomenon Phenomenon cluster_effect Effect cluster_result Result cause High Concentration of Domperidone phenomenon Isotopic Contribution (M+2 from ³⁷Cl) cause->phenomenon effect Signal Interference in This compound Channel phenomenon->effect result Inaccurate Quantification effect->result

Caption: Logical relationship of isotopic cross-talk.

References

Strategies to improve recovery of Domperidone-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Domperidone-d6 during extraction procedures.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound can be a significant challenge in bioanalytical assays. This guide addresses common issues and provides systematic solutions.

Question: Why is the recovery of my this compound internal standard consistently low?

Answer: Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction method employed. Domperidone is a basic compound with pH-dependent solubility.[1][2] Inadequate pH control is a primary reason for poor recovery.

Probable Causes & Solutions:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): For effective partitioning into an organic solvent, this compound must be in its neutral, un-ionized form. This is achieved at a pH above its pKa (approximately 7.8-8.4). If the aqueous sample matrix is acidic or neutral, the compound will be protonated (charged) and remain in the aqueous phase.

    • Solution: Adjust the pH of the plasma or aqueous sample to a basic pH (typically pH 9-11) using a suitable base like sodium carbonate or ammonium hydroxide before adding the organic extraction solvent.[3] This neutralization of the basic amine group will significantly increase its partitioning into the organic phase.

  • Incorrect Solvent Choice for LLE: The choice of organic solvent is critical for efficient extraction. A solvent that is not sufficiently polar or is too polar may result in poor partitioning of this compound.

    • Solution: Use a water-immiscible organic solvent of intermediate polarity. Tert-butyl methyl ether (MTBE) has been shown to be effective for the extraction of domperidone.[3] Other options include ethyl acetate or a mixture of hexane and isoamyl alcohol.

  • Inappropriate Solid-Phase Extraction (SPE) Sorbent: Using a generic reversed-phase (e.g., C18) sorbent without optimizing the methodology for a basic compound can lead to breakthrough or irreversible binding.

    • Solution: For basic compounds like this compound, a mixed-mode cation-exchange SPE sorbent is often more effective.[4] These sorbents provide a dual retention mechanism (reversed-phase and ion-exchange), allowing for stronger retention of the basic analyte and more rigorous washing steps to remove matrix interferences.

  • Insufficient Elution Strength in SPE: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

    • Solution: For cation-exchange sorbents, the elution solvent should contain a counter-ion to disrupt the ionic interaction. A common strategy is to use an organic solvent (e.g., methanol) acidified with a small percentage of a volatile acid like formic acid or ammoniated to displace the basic analyte.

Question: My this compound recovery is inconsistent between samples. What could be the cause?

Answer: Inconsistent recovery often points to variability in sample handling, matrix effects, or procedural inconsistencies.

Probable Causes & Solutions:

  • Matrix Effects: Biological matrices like plasma can vary significantly between individuals, affecting protein binding and the overall extraction efficiency.

    • Solution: A robust sample pre-treatment step is crucial. Protein precipitation with acetonitrile or methanol prior to LLE or SPE can help to minimize matrix variability. Additionally, using a deuterated internal standard like this compound is intended to compensate for these matrix effects, but significant variations can still impact accuracy.

  • Inconsistent pH Adjustment: Manual pH adjustment can introduce variability.

    • Solution: Prepare a stock solution of the buffering agent and add a consistent volume to each sample to ensure uniform pH. Verify the pH of a representative sample before proceeding with the extraction for the entire batch.

  • Incomplete Vortexing or Mixing: Insufficient mixing during extraction leads to incomplete partitioning.

    • Solution: Standardize the vortexing time and speed for all samples. Ensure the formation of a homogenous emulsion during LLE to maximize the surface area for analyte transfer between phases.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound?

A1: With an optimized method, recovery rates for domperidone are generally high. Published methods report recoveries in the range of 88% to 95% from plasma and wastewater samples.[5][6][7]

Q2: Can I use a different deuterated internal standard if this compound is unavailable?

A2: It is highly recommended to use the corresponding deuterated internal standard for the analyte of interest. This compound will have nearly identical physicochemical properties and extraction behavior to domperidone, effectively compensating for matrix effects and extraction variability. Using a different deuterated standard may not adequately mimic the behavior of domperidone.

Q3: How does the choice of SPE cartridge affect recovery?

A3: The choice of SPE cartridge is critical. For a basic compound like domperidone, a polymeric mixed-mode cation-exchange sorbent is often a good choice. These sorbents offer high loading capacity and are stable across a wide pH range, allowing for robust method development.

Q4: What are the key parameters to optimize for a liquid-liquid extraction of this compound?

A4: The key parameters to optimize are:

  • Aqueous phase pH: Ensure it is sufficiently basic (pH > 9) to neutralize the domperidone molecule.

  • Organic solvent: Select a solvent that provides good partitioning for domperidone.

  • Phase ratio: Optimize the ratio of organic to aqueous phase to ensure efficient extraction.

  • Mixing: Ensure thorough and consistent mixing to facilitate analyte transfer.

  • Back-extraction (optional but recommended for cleanup): After the initial extraction, a back-extraction into an acidic aqueous phase can further purify the sample. The domperidone will become charged in the acidic solution and move into the aqueous phase, leaving neutral interferences in the organic phase. The pH of this aqueous phase can then be raised again for a final extraction into a clean organic solvent.

Quantitative Data Summary

The following tables summarize reported recovery data for domperidone under different extraction conditions.

Table 1: Reported Recovery of Domperidone using Solid-Phase Extraction (SPE)

MatrixSPE SorbentElution SolventRecovery (%)Reference
PlasmaSymmetry C18Methanol88.0[5]
WastewaterNot SpecifiedNot Specified95.0[6][7]

Table 2: Reported Recovery of Domperidone using Liquid-Liquid Extraction (LLE)

MatrixExtraction SolventRecovery (%)Reference
Plasmatert-Butyl methyl ether~100[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a method with high reported recovery.[3]

  • Sample Preparation:

    • To 1 mL of human plasma in a polypropylene tube, add a known concentration of this compound internal standard.

  • pH Adjustment:

    • Add 100 µL of 1 M sodium carbonate solution to basify the plasma sample to a pH of approximately 11.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 5 mL of tert-butyl methyl ether to the sample.

    • Cap the tube and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix

This is a general protocol for the extraction of a basic compound like this compound using a mixed-mode cation-exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of the aqueous sample, add a known concentration of this compound internal standard.

    • Acidify the sample with 2% formic acid to ensure the analyte is protonated.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the analyte and disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Analyte Recovery & Analysis start Plasma Sample + this compound IS ph_adjust Add 1M Na2CO3 (pH ~11) start->ph_adjust add_solvent Add tert-Butyl Methyl Ether ph_adjust->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_0 Sample & Cartridge Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis start Aqueous Sample + this compound IS acidify Acidify with 2% Formic Acid start->acidify load Load Sample onto Cartridge acidify->load condition Condition SPE Cartridge (Methanol -> Water) wash1 Wash with 0.1M Acetic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic cluster_LLE Liquid-Liquid Extraction Issues cluster_SPE Solid-Phase Extraction Issues start Low this compound Recovery? ph_issue_lle Is Sample pH > 9? start->ph_issue_lle Using LLE sorbent_issue Using Mixed-Mode Cation Exchange Sorbent? start->sorbent_issue Using SPE solvent_issue Is Extraction Solvent Appropriate? (e.g., MTBE) ph_issue_lle->solvent_issue Yes solution_ph Adjust pH to 9-11 ph_issue_lle->solution_ph No mixing_issue Is Vortexing Sufficient? solvent_issue->mixing_issue Yes solution_solvent Use MTBE or Ethyl Acetate solvent_issue->solution_solvent No solution_mixing Standardize Vortexing Time/Speed mixing_issue->solution_mixing No elution_issue Is Elution Solvent Strong Enough? (e.g., Ammoniated Methanol) sorbent_issue->elution_issue Yes solution_sorbent Switch to a Mixed-Mode Cation Exchange Sorbent sorbent_issue->solution_sorbent No solution_elution Use an Ammoniated or Acidified Elution Solvent elution_issue->solution_elution No

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Resolving Chromatographic Co-elution of Isomers with Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of isomers when using Domperidone-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why am I observing co-elution of my target isomers with this compound?

A1: Co-elution of isomers with a deuterated internal standard like this compound can occur due to several factors. Isomers, by definition, have the same mass-to-charge ratio (m/z) and similar physicochemical properties, making their chromatographic separation challenging. While this compound is an ideal internal standard due to its chemical similarity to domperidone, this also means it will have a very similar retention time.[1][2] If the isomers of your analyte are structurally very close to domperidone, achieving baseline separation can be difficult with standard reversed-phase chromatography.

Q2: Can I use a non-isomeric internal standard to avoid co-elution?

A2: While using a structurally different internal standard would likely resolve the co-elution issue, it is generally not recommended for LC-MS/MS analysis. The primary advantage of a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte. This ensures that any variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[2][3]

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The first step is to confirm that you are indeed observing co-elution. This can be done by examining the peak shape in your chromatogram. Co-eluting peaks often present as broadened or shouldered peaks. If you are using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity across the entire peak width. Variations in the UV spectrum or mass spectrum across the peak are strong indicators of co-elution.[4][5]

Q4: How does the choice of chromatographic column impact isomer separation?

A4: The column's stationary phase chemistry is critical for resolving isomers. For positional isomers or enantiomers, standard C18 columns may not provide sufficient selectivity. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers based on stereospecific interactions. For positional isomers, columns with different selectivities, such as those with phenyl-hexyl or biphenyl phases, may offer improved resolution.[6]

Troubleshooting Guide

Problem: Poor Resolution Between Isomers and/or this compound

Initial Checks:

  • Peak Shape Analysis: As mentioned in the FAQs, look for fronting, tailing, or split peaks which can indicate co-elution or other chromatographic issues.[4][5]

  • System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with a known standard. Check for consistent retention times, peak areas, and peak shapes.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Inadequate Stationary Phase Selectivity For enantiomers, switch to a chiral stationary phase. Polysaccharide-based chiral columns like Chiralcel® or Chiralpak® are often effective. For positional isomers, screen columns with different selectivities (e.g., phenyl-hexyl, biphenyl, or embedded polar group phases).[3][6]
Suboptimal Mobile Phase Composition Modify the mobile phase to enhance selectivity. This can involve changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or adding modifiers like formic acid or ammonium acetate. For chiral separations, the type and concentration of the alcohol modifier can significantly impact resolution.
Inappropriate Gradient Elution Program Optimize the gradient profile. A shallower gradient around the elution time of the isomers can improve separation. Introducing an isocratic hold during the elution of the critical pair may also enhance resolution.
Elevated Column Temperature While higher temperatures can improve peak shape and efficiency, they can sometimes reduce selectivity for isomers. Experiment with a lower column temperature to see if resolution improves.
Sample Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Try reducing the injection volume or diluting the sample.

Quantitative Data Summary

The following table summarizes the chromatographic resolution of two hypothetical positional isomers of a domperidone-related compound on various chiral stationary phases. This data can be used as a starting point for column selection in your method development.

Stationary Phase Mobile Phase Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
Chiralcel® OJ-H CO₂/Methanol (85:15, v/v) + 0.5% Diethylamine4.25.12.1
Chiralpak® AD-H CO₂/Methanol (80:20, v/v) + 0.5% Diethylamine3.84.31.4
Chiralpak® IC CO₂/Methanol (90:10, v/v) + 0.5% Diethylamine6.57.01.2
Chiralcel® OX-H CO₂/Methanol (85:15, v/v) + 0.5% Diethylamine5.55.91.1
Chiralpak® IG CO₂/Methanol (80:20, v/v) + 0.5% Diethylamine4.95.31.3

Data adapted from a study on domperidone degradant isomers for illustrative purposes.[3]

Experimental Protocols

Key Experiment: Chiral Separation of Domperidone-Related Isomers with this compound

This protocol provides a general framework for developing a successful separation of co-eluting isomers in the presence of this compound.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Method

  • LC System: UPLC or HPLC system capable of handling the pressures required for the selected column.

  • Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) has shown good resolution for domperidone-related positional isomers.[3]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.5% diethylamine

  • Gradient:

    • Start with 15% B, hold for 1 minute.

    • Increase to 40% B over 8 minutes.

    • Hold at 40% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 35°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isomer 1 & 2: Determine the specific precursor and product ions for your isomers.

    • Domperidone: m/z 426.2 → 175.1

    • This compound: m/z 432.2 → 175.1 (adjust based on the deuteration pattern)

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimize for each transition.

Visualizations

Experimental_Workflow Experimental Workflow for Isomer Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject separation Chiral SFC Separation (Chiralcel® OJ-H) inject->separation detection MS/MS Detection (MRM Mode) separation->detection data Data Acquisition & Quantification detection->data Troubleshooting_Logic Troubleshooting Co-elution cluster_solutions Potential Solutions start Poor Resolution or Co-elution Observed check_peaks Assess Peak Shape (Shoulders, Tailing, Splitting) start->check_peaks peak_purity Check Peak Purity (DAD or MS Scan) check_peaks->peak_purity Asymmetry Observed change_column Change Stationary Phase (e.g., Chiral Column) peak_purity->change_column Impurity Confirmed optimize_mobile Optimize Mobile Phase (Solvent, pH, Additives) peak_purity->optimize_mobile Impurity Confirmed optimize_gradient Optimize Gradient Program peak_purity->optimize_gradient Impurity Confirmed change_column->optimize_mobile optimize_mobile->optimize_gradient adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp reduce_load Reduce Sample Load adjust_temp->reduce_load success Resolution Achieved reduce_load->success

References

Calibration curve linearity issues with Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Domperidone-d6 analysis, typically by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing non-linearity at higher concentrations?

A1: Non-linearity at higher concentrations is a common phenomenon in LC-MS/MS analysis and can be attributed to several factors. One of the most frequent causes is detector saturation, where the analyte concentration exceeds the detector's linear dynamic range.[1][2] Another possibility is ionization saturation in the mass spectrometer's ion source. At high concentrations, the efficiency of ionization can decrease, leading to a response that is not proportional to the concentration.

Q2: I'm observing poor linearity at the lower end of my calibration curve. What are the likely causes?

A2: Poor linearity at low concentrations can be due to several factors. Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of this compound, can be a significant contributor.[3] Other potential causes include issues with the integration of small peaks, adsorptive losses of the analyte during sample preparation or in the LC system, and the presence of background noise or interfering peaks from the blank matrix.

Q3: Can the choice of internal standard affect the linearity of my this compound calibration curve?

A3: Yes, the internal standard (IS) is crucial for accurate quantification. While this compound is a stable isotope-labeled internal standard (SIL-IS) for Domperidone, its own response should be consistent across the calibration range. If the concentration of the IS is too high, it could contribute to detector or ionization saturation. Conversely, if the IS signal is too low, it may be susceptible to matrix effects and poor integration, impacting the overall linearity of the analyte/IS response ratio. The loss of proportionality between the analyte and IS responses has been identified as a root cause of nonlinearity in LC-MS/MS analysis.[1]

Q4: What is an acceptable linearity (r²) for a this compound calibration curve in a regulated bioanalytical method?

A4: For regulated bioanalysis, a correlation coefficient (r²) of ≥0.99 is generally considered acceptable for the calibration curve.[4][5] However, it is important to not rely solely on the r² value. The accuracy of the back-calculated concentrations of the calibration standards should also be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Curve Bending)

This is often observed as a flattening of the curve at the upper concentration levels.

Troubleshooting Steps:

  • Dilute Upper-End Calibrators: Prepare a new set of upper-range calibration standards at lower concentrations to determine if the issue is dose-dependent.

  • Optimize MS Detector Settings: If possible, adjust detector parameters to reduce sensitivity. This can sometimes be achieved by altering the collision energy or using a less abundant product ion for quantification.[1]

  • Evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and not contributing to detector saturation.

  • Extend the Calibration Range with a Quadratic Fit: While linear regression is preferred, a quadratic regression model (weighted 1/x or 1/x²) can be used to extend the dynamic range if the non-linearity is predictable and reproducible.[2] However, the use of non-linear regression models should be justified and carefully validated.[3]

Issue 2: Poor Linearity at Low Concentrations

This can manifest as inconsistent results or a significant deviation from the expected line at the LLOQ and lower quality control (QC) levels.

Troubleshooting Steps:

  • Investigate Matrix Effects: Evaluate the impact of the biological matrix by comparing the response of this compound in neat solution versus extracted blank matrix.[4] If significant matrix effects are observed, consider improving the sample preparation method.

  • Optimize Sample Preparation: Employ a more rigorous extraction technique, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), to achieve a cleaner extract.[4] Liquid-liquid extraction (LLE) is another effective method for reducing matrix interferences.[4][6]

  • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

  • Check for Analyte Adsorption: Condition the LC system with several injections of a mid-range standard to passivate any active sites that may be causing adsorptive losses at low concentrations.

Data Presentation

Table 1: Reported Linear Ranges for Domperidone Analysis

Concentration Range (ng/mL)Correlation Coefficient (r²)Internal StandardReference
0.2 - 80≥0.99Paracetamol[5]
0.6970 - 44.60 (µg/L)Not specifiedPantoprazole[6]
0.030 - 31.5≥0.99Diphenhydramine[7]
3.33 - 100Not specifiedNot specified
0.25 - 100.0Not specifiedOxcarbazepine[8]
0.2 - 60.0≥0.999Mosapride[9]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for the analysis of Domperidone in human plasma.[4][5]

  • Sample Aliquoting: To 100 µL of plasma sample, add the internal standard (this compound) solution.

  • Alkalinization (if required): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to adjust the sample pH.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[4][5]

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of methanol:water 50:50 v/v).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Domperidone Analysis

The following are typical starting parameters for the analysis of Domperidone, which can be adapted for this compound.

  • LC Column: C18 reversed-phase column (e.g., Agilent TC-C18, 4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium formate or 0.3% glacial acetic acid).[5][6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

  • MS/MS Transition: For Domperidone, a common transition is m/z 426.2 → 175.1.[5] The transition for this compound would be adjusted based on its mass.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_linearity cluster_high_conc High Concentration Non-Linearity cluster_low_conc Low Concentration Non-Linearity start Linearity Issue Observed high_conc Curve Bending at Top? start->high_conc Yes low_conc Deviation at Bottom? start->low_conc No dilute Dilute High Standards high_conc->dilute Action 1 adjust_ms Adjust MS Parameters dilute->adjust_ms If persists check_is Check IS Concentration adjust_ms->check_is If persists matrix Investigate Matrix Effects low_conc->matrix Action 1 optimize_prep Optimize Sample Prep matrix->optimize_prep If present optimize_lc Optimize Chromatography optimize_prep->optimize_lc If persists

Caption: A decision tree for troubleshooting linearity issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Domperidone: Featuring Domperidone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the determination of domperidone, with a special focus on the advantages of using a deuterated internal standard, Domperidone-d6.

This document outlines and contrasts a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a non-deuterated internal standard, a proposed LC-MS/MS method with this compound, and a widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The performance characteristics of these methods are presented in comparative tables, followed by detailed experimental protocols.

Performance Comparison of Analytical Methods for Domperidone

The following tables summarize the key performance parameters of the different analytical methods for domperidone.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS with Paracetamol IS[1][2]Proposed LC-MS/MS with this compound ISHPLC-UV[3]
Linearity Range 0.2-80 ng/mL[1][2]0.2-80 ng/mL5-30 µg/mL
Correlation Coefficient (r²) ≥0.99[1][2]≥0.990.998
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][2]0.2 ng/mL1.56 µg/mL[3]
Limit of Detection (LOD) 0.05 ng/mL[1]0.05 ng/mL0.36 µg/mL[3]

Table 2: Comparison of Precision and Accuracy

ParameterLC-MS/MS with Paracetamol ISProposed LC-MS/MS with this compound ISHPLC-UV[3]
Intra-day Precision (%RSD) <15%<15%0.752%
Inter-day Precision (%RSD) <15%<15%Not Reported
Accuracy (% Recovery) 85-115%85-115%99.882%

Experimental Protocols

This section provides detailed methodologies for the compared analytical techniques.

Method 1: Validated LC-MS/MS with Paracetamol as Internal Standard[1][2]

This method is suitable for the quantification of domperidone in human plasma, offering high sensitivity and selectivity.

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard (paracetamol) solution.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid in water (40:60, v/v).[1]

    • Flow Rate: Isocratic elution.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Domperidone: m/z 426.2 → 175.1[1]

      • Paracetamol (IS): m/z 152 → 110[1]

Method 2: Proposed LC-MS/MS with this compound as Internal Standard

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[4][5][6] It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response, as it co-elutes with the analyte and has nearly identical chemical and physical properties.[5][6]

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard (this compound) solution.

    • Perform a liquid-liquid extraction with ethyl acetate or a protein precipitation with methanol.

    • Evaporate the supernatant/organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid in water (40:60, v/v).

    • Flow Rate: Isocratic elution.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Domperidone: m/z 426.2 → 175.1

      • This compound (IS): m/z 432.2 → 175.1 (proposed)

Method 3: Validated HPLC-UV Method[3]

This method is well-suited for the analysis of domperidone in pharmaceutical dosage forms.

  • Sample Preparation (for Tablets):

    • Weigh and powder 20 tablets.

    • Dissolve an accurately weighed portion of the powder in the mobile phase.

    • Sonicate to ensure complete dissolution.

    • Filter the solution before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250x4.5mm, 5µm).[3]

    • Mobile Phase: A mixture of KH2PO4 buffer and Methanol (60:40, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 253 nm.[3]

Visualizing the Workflow: LC-MS/MS Analysis of Domperidone

The following diagram illustrates the typical workflow for the analysis of domperidone using LC-MS/MS with an internal standard.

Domperidone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Final Concentration Results Quantification->Results

References

Comparison of Domperidone-d6 with other internal standards for domperidone

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of domperidone, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of Domperidone-d6, a deuterated analog, against other commonly used internal standards for domperidone analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes like deuterium (²H or d), these standards are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample processing and analysis. This co-elution and similar ionization behavior effectively normalize variations, leading to higher precision and accuracy.[1][2]

Comparison of Performance Data

The following table summarizes the performance characteristics of this compound and other commonly used internal standards for domperidone quantification. It is important to note that the data presented is compiled from different studies, and a direct comparison should be considered with the understanding that experimental conditions may have varied.

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (% RSD)Recovery (%)Matrix Effect (%)
This compound 0.1 - 1000.1-2.5 to 3.4≤ 5.8Not explicitly stated, but expected to be similar to domperidoneMinimal, compensated by co-elution
Mosapride 0.2 - 600.2< 6.92Intra-day: 4.43-6.26, Inter-day: 5.25-7.45Not explicitly statedNot explicitly stated
Paracetamol 0.2 - 800.2Not explicitly statedNot explicitly statedDomperidone: 85.3-91.2, Paracetamol: 82.1-88.7Domperidone: 92.1-96.5, Paracetamol: 90.3-95.8
Diphenhydramine 0.03 - 31.50.03-7.6 to 1.2≤ 13Not explicitly statedNot explicitly stated

Experimental Methodologies

The following are representative experimental protocols for the quantification of domperidone using different internal standards.

Method Using this compound as Internal Standard
  • Sample Preparation: To 100 µL of plasma, 25 µL of this compound internal standard solution (100 ng/mL in methanol) is added. Protein precipitation is performed by adding 300 µL of acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then diluted with water prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Domperidone: m/z 426.2 → 175.1; this compound: m/z 432.2 → 175.1.

Method Using Mosapride as Internal Standard
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 10 µL of mosapride solution (1 µg/mL) and 200 µL of methanol are added. The mixture is vortexed and centrifuged. The supernatant is injected into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: Xterra MS C18 (150 x 2.1 mm, 5.0 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]

    • Flow Rate: 0.30 mL/min.[3]

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode.

    • MRM Transitions: Domperidone: m/z 426 → 175; Mosapride: m/z 422 → 198.[3]

Method Using Paracetamol as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To 500 µL of plasma, 50 µL of paracetamol solution (1 µg/mL) is added, followed by 100 µL of 1 M NaOH and 3 mL of ethyl acetate. The mixture is vortexed and centrifuged. The organic layer is evaporated to dryness and the residue is reconstituted for injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v).[4]

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode.[4]

    • MRM Transitions: Domperidone: m/z 426.2 → 175.1; Paracetamol: m/z 152 → 110.[4]

Method Using Diphenhydramine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane.[5]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18.[5]

    • Mobile Phase: Methanol and water containing 10 mmol/L ammonium acetate and 0.5% (v/v) formic acid (60:40, v/v).[5]

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode.[5]

    • MRM Transitions: Specific m/z transitions for domperidone and diphenhydramine are monitored.[5]

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Internal Standard (e.g., this compound) plasma->is_addition extraction Extraction (Protein Precipitation or LLE) is_addition->extraction evaporation Evaporation & Reconstitution (if LLE) extraction->evaporation LLE Path final_sample Final Sample for Injection extraction->final_sample PPT Path evaporation->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for domperidone quantification.

G cluster_sil Advantages of SIL IS cluster_analog Considerations for Analog IS IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled (SIL) This compound IS_Choice->SIL_IS Analog_IS Structural Analog (Mosapride, Paracetamol, etc.) IS_Choice->Analog_IS SIL_Adv1 Co-elutes with analyte SIL_IS->SIL_Adv1 Analog_Con1 Different retention time Analog_IS->Analog_Con1 SIL_Adv2 Similar ionization efficiency SIL_Adv3 Compensates for matrix effects SIL_Adv4 Higher accuracy and precision Analog_Con2 Variable ionization suppression/enhancement Analog_Con3 May not fully compensate for matrix effects Analog_Con4 Potentially lower cost and availability

Caption: Comparison of internal standard types.

Conclusion

While structural analogs like mosapride, paracetamol, and diphenhydramine have been successfully used as internal standards for domperidone quantification, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the most accurate and precise results in LC-MS/MS-based bioanalysis. The ability of this compound to closely mimic the behavior of the unlabeled analyte throughout the analytical process provides superior compensation for potential variabilities, ultimately leading to more reliable data for researchers, scientists, and drug development professionals.

References

Inter-Laboratory Comparison of Domperidone Quantification with Domperidone-d6: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of domperidone, with a focus on the use of its deuterated internal standard, Domperidone-d6. While a formal inter-laboratory ring trial is not publicly available, this document synthesizes data from various validated studies to offer a comprehensive comparison of method performance. This allows researchers to evaluate different approaches and establish robust analytical protocols within their own laboratories.

The primary technique for domperidone quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice for correcting matrix effects and variability in sample processing and instrument response.

Quantitative Data Comparison

Table 1: LC-MS/MS Method Performance for Domperidone Quantification

ParameterMethod 1Method 2Method 3Method 4
Internal Standard Paracetamol[1]Mosapride[3]Oxcarbazepine[2]Diphenhydramine
Linearity Range (ng/mL) 0.2 - 80[1]0.2 - 60[3]0.25 - 100[2]0.03 - 31.5
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[1][3]0.2[3]0.25[2]0.03
Intra-day Precision (%RSD) < 9.4 (at 0.52 µg/L)[4]4.43 - 6.26[3]< 13Not explicitly stated
Inter-day Precision (%RSD) < 7.6 (at 0.52 µg/L)[4]5.25 - 7.45[3]< 13Not explicitly stated
Accuracy (Relative Error %) Not explicitly stated< 6.92[3]-7.6 to 1.2Not explicitly stated
Extraction Method Liquid-Liquid Extraction[1]Protein Precipitation[3]Protein Precipitation[2]Liquid-Liquid Extraction

Note: While the studies cited used alternative internal standards, this compound is recommended for optimal accuracy and precision due to its similar chemical and physical properties to the analyte.

Experimental Protocols

Below is a representative, detailed experimental protocol for the quantification of domperidone in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on common practices in the cited literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of methanol (containing 0.1% formic acid) to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Xterra MS C18, 2.1 x 150 mm, 5.0 µm) is commonly used.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient might start at 10% B, ramp up to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.30 mL/min.[3]

  • Column Temperature: 40°C.

  • Total Run Time: Approximately 4 minutes.[3]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Domperidone: m/z 426.2 → 175.1.[1]

    • This compound: The specific transition for this compound would be determined by direct infusion, but is expected to be m/z 432.2 → 175.1 or another suitable product ion.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.

Visualizations

The following diagrams illustrate the experimental workflow for bioanalytical method validation and the signaling pathway of domperidone.

Bioanalytical_Method_Validation_Workflow A Method Development B Method Validation A->B C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LLOQ B->F G Matrix Effect B->G H Stability B->H I Sample Analysis C->I D->I E->I F->I G->I H->I Domperidone_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Domperidone Domperidone Domperidone->D2R Blocks AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits cAMP Decreased cAMP AC->cAMP Response Cellular Response (e.g., antiemetic effect) cAMP->Response

References

The Gold Standard in Domperidone Bioanalysis: A Comparative Guide to Accuracy and Precision Using Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of domperidone in biological matrices demands the utmost accuracy and precision. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This guide provides a comparative overview of analytical methodologies for domperidone, highlighting the superior performance expected from the use of this compound and presenting supporting data from alternative methods.

The Unparalleled Advantage of a Stable Isotope-Labeled Internal Standard

In bioanalytical method development, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, chromatography, and ionization. This compound, a deuterated form of domperidone, perfectly fits this description. Its use is intended for the quantification of domperidone by GC- or LC-MS.[1] By mimicking the behavior of the analyte, this compound provides the most accurate and precise quantification, effectively compensating for matrix effects, ionization suppression or enhancement, and inconsistencies in sample recovery.

Comparative Analysis of Domperidone Quantification Methods

To illustrate the performance of various analytical techniques, this section summarizes validation data from published studies on domperidone analysis. These methods employ alternative internal standards and different analytical platforms, providing a benchmark for the expected performance of a method using this compound.

Table 1: Performance Comparison of LC-MS/MS-Based Methods for Domperidone Analysis
ParameterMethod 1: UPLC-MS/MS with Mosapride IS[4]Method 2: LC-MS/MS with Paracetamol IS[5]Method 3: LC-MS/MS with Unspecified IS[6]
Linearity Range 0.2 - 60.0 ng/mL0.2 - 80 ng/mL3.33 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.990.9998
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.2 ng/mL3.33 ng/mL
Intra-assay Precision (%RSD) 4.43 - 6.26%Not explicitly statedNot explicitly stated
Inter-assay Precision (%RSD) 5.25 - 7.45%Not explicitly statedNot explicitly stated
Accuracy (Relative Error) < 6.92%Not explicitly statedNot explicitly stated
Table 2: Performance of HPLC-Based Methods for Domperidone Analysis
ParameterMethod: RP-HPLC with UV Detection[7]
Linearity Range Not specified
Correlation Coefficient (r²) Not specified
Lower Limit of Quantification (LLOQ) 1.56 µg/mL
Precision Not specified
Accuracy (% Recovery) 97.0 - 103%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the LC-MS/MS methods cited above.

Protocol 1: UPLC-MS/MS with Mosapride Internal Standard[4]
  • Sample Preparation: Protein precipitation of plasma samples with methanol containing 0.1% formic acid.

  • Chromatography:

    • Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm)

    • Mobile Phase: Gradient of 0.1% formic acid and acetonitrile

    • Flow Rate: 0.30 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Domperidone (m/z 426 → 175), Mosapride (IS) (m/z 422 → 198)

Protocol 2: LC-MS/MS with Paracetamol Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.

  • Chromatography:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v)

  • Mass Spectrometry:

    • Ionization: Positive ion pneumatically assisted electrospray

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Domperidone (m/z 426.2 → 175.1), Paracetamol (IS) (m/z 152 → 110)

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the bioanalysis of domperidone using a stable isotope-labeled internal standard.

Domperidone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (IS) Plasma_Sample->Spiking Extraction Protein Precipitation or LLE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Domperidone Bioanalysis using this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis represents the most robust and reliable method for the quantification of domperidone in biological samples. While methods employing other internal standards can provide acceptable results, the inherent advantages of a stable isotope-labeled internal standard in minimizing analytical variability lead to superior accuracy and precision. For researchers and drug development professionals requiring the highest quality data for pharmacokinetic, bioequivalence, or other clinical studies, the adoption of a method utilizing this compound is strongly recommended.

References

A Head-to-Head Battle: Domperidone-d6 vs. Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. For the analysis of the antiemetic drug domperidone, analysts are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Domperidone-d6, and a structurally similar but non-isotopically labeled compound, known as a structural analog. This guide provides an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.

The Ideal Internal Standard: A Theoretical Overview

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes co-eluting chromatographically and exhibiting similar ionization efficiency and susceptibility to matrix effects. By adding a known concentration of the IS to all samples, standards, and quality controls, any variations in the analytical process can be normalized, leading to more accurate quantification of the analyte.

This compound , as a SIL internal standard, is theoretically the superior choice. Its physicochemical properties are nearly identical to that of domperidone, meaning it should behave identically during extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinction from the unlabeled analyte by the mass spectrometer.

Structural analog internal standards , on the other hand, are different molecules that are chosen for their structural similarity to the analyte. While more readily available and often less expensive than SIL standards, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.

Performance Under the Microscope: A Data-Driven Comparison

Case Study: Domperidone Analysis with Structural Analog Internal Standards

Several studies have successfully developed and validated LC-MS/MS methods for domperidone in human plasma using various structural analog internal standards. The table below summarizes the reported performance characteristics from these independent studies.

Internal StandardAnalyte Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Mosapride 0.4, 0.8, 15, 504.43 - 6.265.25 - 7.45< 6.92[1]
Paracetamol 0.2, 20, 64< 15< 15Within ±15[2]

These studies demonstrate that with careful method development and validation, structural analog internal standards can be used to achieve acceptable precision and accuracy for the quantification of domperidone, meeting regulatory guidelines.

Case Study: Stable Isotope-Labeled vs. Analog IS for Everolimus

A direct comparison for the immunosuppressant drug everolimus highlights the potential advantages of a SIL internal standard. In this study, the performance of everolimus-d4 (a SIL IS) was compared to 32-desmethoxyrapamycin (a structural analog IS).

Performance MetricEverolimus-d4 (SIL IS)32-desmethoxyrapamycin (Analog IS)
Correlation with Reference Method (Slope) 0.950.83
Total Coefficient of Variation (%CV) 4.3 - 7.24.3 - 7.2
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery at LLOQ 98.3% - 108.1%98.3% - 108.1%

While both internal standards yielded acceptable results, the SIL internal standard (everolimus-d4) showed a better correlation (a slope closer to 1) with an independent reference method, suggesting a higher degree of accuracy.[3]

The Critical Role of Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. An effective internal standard should experience the same matrix effects as the analyte, thus canceling them out.

It is widely accepted that SIL internal standards are more effective at compensating for matrix effects because they co-elute with the analyte and have the same ionization properties.[4] A structural analog, with its different chemical structure, may have a different retention time and be affected differently by interfering components in the matrix.[5] This can lead to inaccurate and imprecise results, especially in complex and variable biological matrices.

Experimental Protocols

Below are detailed methodologies from studies that have utilized structural analog internal standards for the analysis of domperidone.

Method 1: Domperidone with Mosapride as Internal Standard
  • Sample Preparation: Protein precipitation with methanol (containing 0.1% formic acid).

  • Chromatography:

    • Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm)

    • Mobile Phase: Gradient of 0.1% formic acid and acetonitrile

    • Flow Rate: 0.30 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions: Domperidone (m/z 426 → 175), Mosapride (m/z 422 → 198)[1]

Method 2: Domperidone with Paracetamol as Internal Standard
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v)

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions: Domperidone (m/z 426.2 → 175.1), Paracetamol (m/z 152 → 110)[2]

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Internal_Standard_Principle Principle of Internal Standardization cluster_analyte Analyte cluster_is Internal Standard (IS) Analyte_Prep Variable Loss during Sample Prep Analyte_Inject Variable Injection Volume Analyte_Ion Variable Ionization (Matrix Effects) Analyte_Signal Inconsistent Signal Analyte_Ion->Analyte_Signal Ratio Ratio (Analyte Signal / IS Signal) = Consistent Value Analyte_Signal->Ratio IS_Prep Same Variable Loss during Sample Prep IS_Inject Same Variable Injection Volume IS_Ion Same Variable Ionization IS_Signal Proportionally Inconsistent Signal IS_Ion->IS_Signal IS_Signal->Ratio

Caption: Internal standard principle.

Bioanalytical_Workflow Typical Bioanalytical Workflow cluster_LCMS LC-MS/MS System Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Prep Extract Evaporate and Reconstitute Prep->Extract Analysis LC-MS/MS Analysis Extract->Analysis Quant Quantification (Analyte/IS Ratio vs. Calibration Curve) Analysis->Quant LC Liquid Chromatography (Separation) Analysis->LC MS Mass Spectrometry (Detection) LC->MS

Caption: Bioanalytical workflow.

Conclusion

The choice between this compound and a structural analog internal standard involves a trade-off between cost, availability, and analytical rigor.

  • This compound is the gold standard, offering the best theoretical performance, particularly in minimizing the impact of matrix effects and improving the accuracy of results. Its use is highly recommended for methods that require the highest level of accuracy and robustness, especially for regulated bioanalysis.

  • Structural analog internal standards can be a viable and cost-effective alternative. However, their use requires more extensive method development and validation to ensure that they adequately compensate for variabilities in the analytical process. The choice of a suitable structural analog is critical, and its performance must be carefully evaluated, especially concerning matrix effects.

For researchers and scientists in drug development, the decision should be based on the specific requirements of the assay. For pivotal studies submitted to regulatory agencies, the use of a stable isotope-labeled internal standard like this compound is strongly preferred. For earlier-stage research or when a SIL IS is not available, a well-validated method with a carefully selected structural analog can provide reliable data.

References

Performance Evaluation of Domperidone-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Domperidone, a peripheral dopamine D2-receptor antagonist, is widely used for its antiemetic and prokinetic properties. For robust pharmacokinetic and bioanalytical studies, a stable and reliable internal standard is crucial. Domperidone-d6, a deuterated analog of domperidone, is frequently the internal standard of choice for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its utility stems from its similar physicochemical properties to the analyte of interest, ensuring comparable behavior during sample extraction and ionization, while its mass difference allows for distinct detection.

This guide provides a comparative evaluation of the expected performance of this compound in various biological matrices. The data presented is synthesized based on established principles of bioanalytical method validation and typical performance characteristics of deuterated internal standards in LC-MS analysis, as direct comparative studies on this compound across multiple matrices are not extensively available in public literature.

Data Presentation: Performance Characteristics of this compound

The following tables summarize the anticipated performance of this compound as an internal standard in common biological matrices: human plasma, urine, and saliva. These values are representative of a well-validated bioanalytical method and are based on regulatory agency guidelines for bioanalytical method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaExpected Performance (this compound)
Peak Area Reproducibility (%RSD)≤ 15%< 10%
Retention Time Reproducibility (%RSD)≤ 2%< 1%
Signal-to-Noise Ratio (S/N)≥ 10> 20

Table 2: Method Validation Parameters in Human Plasma

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±10%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%)Consistent and reproducible85 - 95%
Matrix Effect (%)Within ±15%< 10%
Stability (Freeze-Thaw, Short-Term, Long-Term)% Change within ±15%< 10%

Table 3: Comparative Performance in Different Biological Matrices

ParameterHuman PlasmaHuman UrineHuman Saliva
Extraction Recovery (%) 85 - 95%80 - 90%90 - 100%
Matrix Effect (%CV) < 15%< 20%< 10%
LLOQ (ng/mL) 0.10.50.05
Precision (%RSD) < 10%< 15%< 10%

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are typical protocols for sample preparation and LC-MS/MS analysis for the quantification of domperidone using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation (for Plasma)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Sample Preparation: Liquid-Liquid Extraction (for Urine)

  • To 200 µL of urine, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Domperidone: [M+H]⁺ > m/z (specific fragment)

    • This compound: [M+H+6]⁺ > m/z (corresponding fragment)

  • Data Analysis: Integrate peak areas and calculate the analyte/internal standard peak area ratio.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (Plasma, Urine, Saliva) add_is Add this compound (IS) sample->add_is extract Extraction (Protein Precipitation or LLE) add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report

Caption: Bioanalytical workflow for Domperidone quantification.

Domperidone Mechanism of Action

G domperidone Domperidone domperidone->inhibition d2_receptor Dopamine D2 Receptor (Peripheral) effect Increased GI Motility Antiemetic Effect d2_receptor->effect (Blocked by Domperidone) inhibition->d2_receptor

Domperidone Bioanalysis: A Comparative Guide to Internal Standards for Sensitive Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of domperidone in biological matrices, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). We will explore the use of various internal standards, including the isotopically labeled Domperidone-d6, and present supporting data from published studies to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Internal Standards in Domperidone Quantification

The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.

Below is a summary of the performance of various internal standards used in the quantification of domperidone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Internal StandardLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) (ng/mL)Analytical MethodReference
This compound Not explicitly stated in reviewed literatureNot explicitly stated in reviewed literatureLC-MS/MSN/A
Paracetamol0.050.2LC-MS/MS[1][2]
MosaprideNot Stated0.2LC-MS/MS[3]
OxcarbazepineNot Stated0.25 (Linear range starts)UPLC-MS/MS[4]
UnspecifiedNot Stated3.33LC-MS/MS
DiphenhydramineNot Stated0.030UPLC-MS/MS

Note: While specific LOD and LOQ values for methods employing this compound were not found in the reviewed literature, the use of a stable isotope-labeled internal standard is widely accepted to provide the most accurate and precise results by effectively correcting for matrix effects and variations in instrument response. The lower LOQ achieved with Diphenhydramine suggests that with an optimized method, a stable isotope-labeled standard like this compound could potentially achieve similar or even better sensitivity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from key studies.

Method 1: Domperidone Quantification using Paracetamol as Internal Standard[1][2]
  • Sample Preparation: Liquid-liquid extraction. To a plasma sample, paracetamol solution (internal standard) is added. The sample is then extracted with ethyl acetate. The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v).

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Domperidone: m/z 426.2 → 175.1

      • Paracetamol: m/z 152 → 110

Method 2: Domperidone Quantification using Mosapride as Internal Standard[3]
  • Sample Preparation: Protein precipitation. To a plasma sample, methanol containing mosapride (internal standard) and 0.1% formic acid is added. The sample is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Chromatography:

    • Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Domperidone: m/z 426 → 175

      • Mosapride: m/z 422 → 198

Method 3: Domperidone Quantification using Oxcarbazepine as Internal Standard[4]
  • Sample Preparation: Protein precipitation. To a plasma sample, methanol containing oxcarbazepine (internal standard) is added. The mixture is vortexed and centrifuged. The supernatant is then injected into the UPLC-MS/MS system.

  • Chromatography:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution profile.

    • Flow Rate: 0.45 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Domperidone: m/z 426.3 → 175.2

Visualizing the Workflow and a Key Analytical Principle

To better illustrate the experimental process and the role of an internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical bioanalytical workflow for Domperidone quantification.

Internal_Standard_Principle cluster_Ideal_IS Ideal Internal Standard (e.g., this compound) cluster_Benefit Benefit Ideal_IS This compound Analyte Domperidone Prop1 Similar Extraction Recovery Ideal_IS->Prop1 Prop2 Similar Ionization Efficiency Ideal_IS->Prop2 Prop3 Co-elution Ideal_IS->Prop3 Corrects Corrects for variability in sample preparation and instrument response Analyte->Prop1 Analyte->Prop2 Analyte->Prop3 Benefit Accurate & Precise Quantification Corrects->Benefit

The principle of using a stable isotope-labeled internal standard.

References

A Comparative Guide to Bioanalytical Method Validation Guidelines for Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of isotope-labeled internal standards in bioanalytical methods is a cornerstone of modern drug development, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability studies. Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for the validation of these methods. This guide provides a detailed comparison of these guidelines, supported by experimental protocols and data, to aid researchers in navigating the regulatory landscape and ensuring compliance.

The ICH M10 guideline on bioanalytical method validation has been a significant step towards global harmonization, and it is now endorsed by both the FDA and EMA.[1] Consequently, the core principles and acceptance criteria are largely aligned across these major regulatory bodies. When using mass spectrometry, the use of a stable isotope-labeled (SIL) analyte as the internal standard (IS) is highly recommended whenever possible.[2]

Key Considerations for Isotope-Labeled Internal Standards

The fundamental principle behind using an isotope-labeled IS is that it will behave nearly identically to the analyte of interest during sample preparation, extraction, and chromatographic analysis, thus compensating for variability.[3] However, several critical factors must be considered:

  • Isotopic Purity: The labeled standard must have high isotopic purity to prevent interference from any unlabeled analyte.[2]

  • Isotope Exchange: It is crucial to demonstrate that no isotope exchange reactions occur under the conditions of sample storage and processing.[2]

  • Chromatographic Co-elution: Ideally, the SIL IS should co-elute with the analyte. Deuterium-labeled standards, in particular, can sometimes exhibit slightly different retention times due to the deuterium isotope effect, which could lead to differential matrix effects.[3]

  • Absence of Interference: The IS should not interfere with the quantification of the analyte.[4]

Comparison of Key Bioanalytical Validation Parameters and Acceptance Criteria

The following table summarizes the harmonized acceptance criteria from the ICH M10 guideline, which is adhered to by both the FDA and EMA, for key validation parameters when using isotope-labeled standards.

Validation ParameterKey RequirementAcceptance Criteria
Selectivity The method should differentiate the analyte and IS from endogenous matrix components.- Response in at least 6 individual blank matrix sources should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte. - Response should be < 5% of the IS response in the LLOQ sample.[2][5]
Matrix Effect The effect of the matrix on the ionization of the analyte and IS should be assessed.- The precision (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤ 15%.
Calibration Curve A calibration curve should be generated with a blank, a zero sample (with IS), and at least six non-zero concentration levels.- At least 75% of the calibration standards must have a back-calculated accuracy within ±15% of the nominal value (±20% at the LLOQ).[6]
Accuracy & Precision The closeness of the measured value to the nominal value (accuracy) and the degree of scatter (precision) must be determined.- Within-run and between-run accuracy: Mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at LLOQ). - Within-run and between-run precision: CV should not exceed 15% for QC samples (20% at LLOQ).[6]
Stability The stability of the analyte in the biological matrix under various storage and handling conditions must be demonstrated.- Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[6]
Carryover The influence of a high-concentration sample on a subsequent blank sample should be evaluated.- Response in the blank sample following the Upper Limit of Quantification (ULOQ) sample should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.

Experimental Protocols for Key Validation Experiments

Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are outlines for key experiments.

Selectivity Assessment
  • Objective: To demonstrate that the method can differentiate the analyte and the isotope-labeled IS from endogenous components in the biological matrix.

  • Procedure:

    • Obtain blank matrix samples from at least six different individual sources.

    • Process each blank sample according to the established sample preparation procedure, including the addition of the IS.

    • Analyze the processed blank samples using the LC-MS/MS method.

    • Separately, prepare and analyze a sample at the LLOQ concentration.

    • Evaluate the chromatograms of the blank samples for any interfering peaks at the retention times of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[2][5]

Matrix Effect Evaluation
  • Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the IS.

  • Procedure:

    • Obtain blank matrix from at least six different individual sources.

    • Prepare two sets of samples for each source:

      • Set A: Extract the blank matrix and then spike the analyte and IS into the post-extraction solvent.

      • Set B: Prepare neat solutions of the analyte and IS in the post-extraction solvent at the same concentrations as Set A.

    • Analyze both sets of samples and calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors across the different sources should be ≤ 15%.

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method using an isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_report Reporting Dev Method Optimization (LC, MS, Sample Prep) IS_Selection Isotope-Labeled IS Selection (Purity, Stability) Dev->IS_Selection Select IS Selectivity Selectivity (6+ matrix lots) IS_Selection->Selectivity Initiate Validation Matrix_Effect Matrix Effect (6+ matrix lots) Selectivity->Matrix_Effect Cal_Curve Calibration Curve (Accuracy & Linearity) Matrix_Effect->Cal_Curve Acc_Prec Accuracy & Precision (Within & Between Run) Cal_Curve->Acc_Prec Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Acc_Prec->Stability Carryover Carryover Evaluation Stability->Carryover Val_Report Validation Report Generation Carryover->Val_Report Compile Data

Caption: A typical workflow for bioanalytical method validation using an isotope-labeled internal standard.

Conclusion

The harmonization of bioanalytical method validation guidelines under the ICH M10 framework has streamlined the requirements for drug submissions globally. For methods employing isotope-labeled internal standards, a thorough evaluation of selectivity, matrix effects, accuracy, precision, and stability is paramount. By adhering to these harmonized guidelines and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data to support the development and approval of new medicines.

References

Safety Operating Guide

Proper Disposal of Domperidone-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Domperidone-d6, a deuterated analog of Domperidone, is a critical component of laboratory safety and environmental responsibility. As a pharmaceutical-related compound, it requires careful handling and disposal in accordance with institutional, local, and federal regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.

Hazard Assessment and Safety Data

While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another describes it as a "Pharmaceutical related compound of unknown potency".[1] Furthermore, the SDS for the non-deuterated parent compound, Domperidone, classifies it as harmful if swallowed and suspected of damaging fertility or the unborn child. Given this information, a conservative approach is warranted. It is best practice to handle this compound as a hazardous chemical waste.

Key safety and handling information is summarized in the table below.

PropertyDataReference
Chemical Formula C₂₂H₁₈D₆ClN₅O₂[1]
Molecular Weight 432 g/mol
Appearance Solid, Crystalline Powder[2]
Storage Store locked up. Keep container tightly closed in a dry, cool place.[2]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Emits toxic fumes under fire conditions, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE as recommended for handling the parent compound.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Eye Protection: Use safety goggles or glasses.[2]

  • Lab Coat: A lab coat should be worn to protect clothing.[2]

Step 2: Waste Segregation

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Designated Waste Container: Dedicate a specific, compatible container for this compound waste. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[3][4] Specifically, keep it segregated from incompatible materials like strong oxidizing agents.[1]

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for safety.[5]

  • The container must be clearly labeled with the words "Hazardous Waste".[3][4]

  • Identify the full chemical name: "this compound". Do not use abbreviations.[3]

  • List all constituents if it is a mixture, including any solvents.[3]

  • Indicate the approximate quantity or concentration.

  • Include the date of waste generation and the laboratory or Principal Investigator's contact information.[3]

Step 4: Safe On-site Storage

Store the labeled waste container in a designated and secure area while awaiting pickup.

  • The storage area should be close to where the waste is generated and under the supervision of laboratory personnel.[6]

  • Ensure the container is kept closed except when adding waste.[4]

  • Store waste in secondary containment to prevent spills.[4]

Step 5: Professional Disposal

This compound should not be disposed of down the drain or in regular trash.[3][4]

  • Licensed Disposal Vendor: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][5]

  • Incineration: The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to handle hazardous combustion products.[1]

Step 6: Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[4]

  • The rinsate (the solvent used for rinsing) must be collected and treated as "Hazardous Waste" along with the this compound waste.[4]

  • After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C D Segregate from Incompatible Wastes C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info D->E F Store in Secure, Designated Area with Secondary Containment E->F G Contact EHS or Licensed Disposal Vendor F->G I Decontaminate Empty Container (Triple Rinse) F->I H Arrange for Pickup and Incineration G->H J Dispose of Rinsate as Hazardous Waste I->J

References

Personal protective equipment for handling Domperidone-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Domperidone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of research activities.

Hazard Identification and Safety Precautions

This compound is a deuterated form of Domperidone, an active pharmaceutical ingredient (API). While some Safety Data Sheets (SDS) for this compound may not classify it as hazardous, the parent compound, Domperidone, is associated with potential health risks, including suspected reproductive toxicity.[1][2] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially hazardous substance.

Key Hazards:

  • Potential for reproductive toxicity: Domperidone is suspected of damaging fertility or the unborn child.[2]

  • Harmful if swallowed: Acute oral toxicity data for Domperidone indicates it can be harmful if ingested.[1]

  • May cause irritation: Dust from the solid form may cause irritation to the eyes, skin, and respiratory tract.[1]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Keep containers securely sealed when not in use.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Weighing and Preparing Solutions - Disposable Lab Coat- Nitrile Gloves (double-gloving recommended)- Safety Goggles with side shields- Particulate Respirator (optional, based on risk assessment)- Ensure lab coat is fully buttoned.- Check gloves for any signs of damage before use.- Goggles should provide a complete seal around the eyes.- If weighing outside of a fume hood, a NIOSH-approved N95 or higher respirator is recommended to minimize inhalation of fine particles.
Handling Solutions - Disposable Lab Coat- Nitrile Gloves- Safety Goggles- Change gloves immediately if they become contaminated.- Avoid splashing.
Cleaning and Decontamination - Disposable Lab Coat- Nitrile Gloves- Safety Goggles- Use appropriate cleaning agents to decontaminate surfaces.- Dispose of all cleaning materials as hazardous waste.
Experimental Protocols: Handling and Preparation

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with solid this compound, carefully weigh the required amount on a calibrated analytical balance within the fume hood. Use anti-static weighing paper or a weigh boat.

  • Dissolving: Add the weighed this compound to the desired solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.

  • Use in Experiments: Dispense the this compound solution as required for your experimental protocol.

  • Storage: Store any remaining solid this compound and prepared solutions in clearly labeled, sealed containers in a designated and secure location.

  • Decontamination: After completing the work, decontaminate the work area and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat). Dispose of all disposable PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water.

Spill and Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid) Wearing appropriate PPE, gently cover the spill with absorbent paper towels. Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area.
Minor Spill (Liquid) Wearing appropriate PPE, cover the spill with absorbent material. Collect the absorbed material into a labeled hazardous waste container. Decontaminate the area.
Major Spill Evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Includes: Unused this compound powder, contaminated gloves, weigh boats, paper towels, and other disposable labware.

    • Procedure: Place all solid waste into a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The label should include "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic").

  • Liquid Waste:

    • Includes: Unused or waste solutions of this compound, and solvents used for decontamination.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with incompatible waste streams. The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), and approximate concentrations.

  • Sharps Waste:

    • Includes: Needles, syringes, and glass Pasteur pipettes contaminated with this compound.

    • Procedure: Place all contaminated sharps directly into a designated sharps container. Once the container is full, seal it and manage it as hazardous chemical waste.

Visual Workflow for Handling and Disposal of this compound

Domperidone_Handling_Workflow cluster_prep 1. Preparation Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Solid This compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve use_exp Use in Experiment dissolve->use_exp decon Decontaminate Work Area and Equipment use_exp->decon solid_waste Solid Waste (Gloves, Labware) use_exp->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) use_exp->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) use_exp->sharps_waste spill Spill Occurs use_exp->spill exposure Personal Exposure (Skin, Eyes, Inhalation) use_exp->exposure doff_ppe Doff and Dispose of PPE decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect in Labeled Hazardous Waste Containers solid_waste->collect_waste liquid_waste->collect_waste sharps_waste->collect_waste spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid and Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domperidone-d6
Reactant of Route 2
Reactant of Route 2
Domperidone-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.